4'-Hydroxy-biphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINNQOZTIDYENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352293 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121629-21-8 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121629-21-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4'-Hydroxy-biphenyl-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxy-biphenyl-3-carboxylic Acid
Introduction
This compound, with the CAS Number 121629-21-8, is a biaryl compound featuring a biphenyl core structure functionalized with both a hydroxyl and a carboxylic acid group.[1][2] Its IUPAC name is 3-(4-hydroxyphenyl)benzoic acid.[1] This arrangement of functional groups makes it a valuable building block and intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science.[3] The presence of the carboxylic acid and phenolic hydroxyl groups provides sites for further chemical modification, while the biphenyl backbone imparts rigidity and specific electronic properties. This document provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. While some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 121629-21-8 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2] |
| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [1] |
| Synonyms | 4'-Hydroxybiphenyl-3-carboxylic acid | [1] |
| Appearance | Solid (General classification) | [4] |
| Melting Point | Not available | |
| Boiling Point | 441.0 ± 28.0 °C (Predicted) | [3] |
| Flash Point | 239 °C | |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Spectral Data
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the two phenyl rings. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, typically in the 10-13 ppm region.[5] The phenolic proton (-OH) would also be a singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the typical 110-160 ppm range. The carboxyl carbon (-COOH) would be expected to appear further downfield, generally between 160-185 ppm.[5]
-
FT-IR: The infrared spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, typically spanning 2500-3500 cm⁻¹.[5] A sharp C=O stretching vibration for the carbonyl group would be present around 1700 cm⁻¹.[6] Additional bands corresponding to C-O stretching of the phenol and carboxylic acid, as well as C=C stretching of the aromatic rings, would also be observed.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 214. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the subsequent loss of carbon monoxide (-CO, 28 amu).[5]
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be effectively achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][7] This method is renowned for its high efficiency and tolerance of various functional groups in forming C-C bonds between aromatic rings.[8] A plausible synthetic route involves the coupling of a boronic acid derivative with an aryl halide.
Reaction Scheme:
(4-Hydroxyphenyl)boronic acid + 3-Bromobenzoic acid → this compound
Materials:
-
(4-Hydroxyphenyl)boronic acid (1.0 eq)
-
3-Bromobenzoic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.06 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask, add (4-hydroxyphenyl)boronic acid, 3-bromobenzoic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extraction: Extract the product into ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.
Biological Activity
The specific biological activities and signaling pathway interactions of this compound are not extensively documented in the available literature. However, it has been noted as a regulator of the mesomorphic properties of 3-hydroxybenzoic acid and can induce dehydrogenation reactions with certain polyfluoroalkyl compounds.
Given its structure as a derivative of 4-hydroxybenzoic acid (p-hydroxybenzoic acid or PHBA), it may share some general biological characteristics with this class of compounds. PHBA and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[9] However, direct studies on the specific biological mechanisms of the this compound isomer are required to confirm any therapeutic potential.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1]
-
Pictogram: Warning
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. This compound | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 4'-Hydroxy-biphenyl-3-carboxylic acid (CAS: 121629-21-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-biphenyl-3-carboxylic acid, with the CAS number 121629-21-8, is a biphenyl derivative characterized by a hydroxyl group at the 4' position and a carboxylic acid group at the 3 position. This molecule is of interest to researchers in materials science and potentially in medicinal chemistry due to its structural motifs. While extensive biological data is not publicly available for this specific isomer, its chemical properties make it a valuable building block for organic synthesis, particularly in the development of novel polymers. This guide provides a summary of the available technical data, including its physicochemical properties, synthesis, and characterization, based on current scientific literature.
Physicochemical and Thermal Properties
The following tables summarize the key physicochemical and thermal properties of this compound and its acetylated form, as well as a copolyester synthesized using this monomer.
Table 1: Physicochemical Properties of this compound and Derivatives
| Property | Value | Source |
| CAS Number | 121629-21-8 | |
| Molecular Formula | C₁₃H₁₀O₃ | |
| Molecular Weight | 214.22 g/mol | |
| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [1] |
| SMILES | O=C(O)c1cccc(c1)c2ccc(O)cc2 | |
| Flash Point | 239 °C |
Table 2: Thermal Properties of BP60 Copolyester (60% 3HBCA) [2]
| Property | Value |
| Glass Transition Temperature (Tg) | 190 °C |
| 5% Mass Loss Temperature (TΔ5%) | > 450 °C |
| Mass Loss at 550 °C (in air and argon) | ~30% |
Synthesis and Experimental Protocols
While the direct synthesis of this compound is not detailed in the readily available literature, a key application is in the synthesis of novel copolyesters. The following protocol is adapted from a study by Ponomarev et al. (2023) for the synthesis of a wholly aromatic copolyester using 4'-acetoxybiphenyl-3-carboxylic acid (the acetylated form of the target compound) and 3-acetoxybenzoic acid.[2]
Experimental Protocol: Synthesis of Wholly Aromatic Copolyesters
Materials:
-
4'-Acetoxybiphenyl-3-carboxylic acid (3ABCA)
-
3-Acetoxybenzoic acid (3ABA)
-
Acetic anhydride
-
Other solvents (analytical grade)
Procedure:
-
Monomer Preparation: The monomers, 4'-acetoxybiphenyl-3-carboxylic acid and 3-acetoxybenzoic acid, are placed in a reaction vessel.
-
Polycondensation: The polycondensation is carried out in a melt with a gradual increase in temperature from 200 to 320 °C over 2-3 hours.
-
Vacuum Application: A vacuum of 0.1-0.5 mmHg is applied for 1-2 hours to facilitate the removal of byproducts.
-
Cooling and Isolation: The reaction mixture is cooled, and the resulting copolyester is isolated.
Characterization:
-
NMR and FTIR Spectroscopy: Used to confirm the composition and homogeneity of the resulting copolyester.[2]
-
Intrinsic Viscosity: Measured to determine the molecular weight of the polymer.[2]
-
Thermal Analysis (TGA/DSC): Employed to determine the glass transition temperature and thermal stability of the copolyester.[2]
Below is a workflow diagram illustrating the synthesis of copolyesters.
Caption: Workflow for the synthesis of wholly aromatic copolyesters.
Biological and Pharmacological Profile
Currently, there is a notable lack of publicly available data on the biological activity, pharmacological effects, and specific signaling pathway modulation of this compound (CAS 121629-21-8).
While research on structurally similar compounds, such as other isomers of hydroxy-biphenyl-carboxylic acid, has shown engagement with biological targets, this information cannot be directly extrapolated to the 3-carboxylic acid isomer. For instance, derivatives of the isomeric 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid have been investigated as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) and as URAT1 inhibitors for the treatment of gout. However, the specific biological functions of this compound remain to be elucidated through dedicated screening and in-vitro/in-vivo studies.
The following diagram illustrates a hypothetical drug discovery and development pathway, which would be necessary to explore the potential therapeutic applications of this compound.
References
An In-depth Technical Guide to the Synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. This document details a probable synthetic route, a representative experimental protocol, and relevant data presentation based on established chemical principles and related literature.
Introduction
This compound is a bifunctional organic molecule incorporating a carboxylic acid and a hydroxyl group on a biphenyl scaffold. This structural motif is prevalent in a variety of biologically active compounds and functional materials. The synthesis of such molecules is of significant interest for the development of novel pharmaceuticals and advanced polymers. The most versatile and widely employed method for the construction of the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.
Synthetic Pathway
The most logical and efficient synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the target molecule, the key disconnection is between the two phenyl rings, suggesting the coupling of a halogenated hydroxybenzoic acid derivative with a hydroxyphenylboronic acid.
A plausible reaction scheme involves the coupling of 3-bromo-4-hydroxybenzoic acid with 4-hydroxyphenylboronic acid. The choice of a bromo-derivative as the aryl halide is common due to its reactivity and commercial availability.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is based on established procedures for the synthesis of similar biphenyl carboxylic acids.[1][2]
Materials:
-
3-bromo-4-hydroxybenzoic acid
-
4-hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-4-hydroxybenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for this synthesis.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Molar Ratio |
| 3-bromo-4-hydroxybenzoic acid | 217.02 | 1.0 |
| 4-hydroxyphenylboronic acid | 137.94 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 |
| Potassium carbonate | 138.21 | 2.0 |
Table 2: Expected Product Yield and Purity
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (based on 1g of starting material) | Expected Yield Range | Purity |
| This compound | 214.22 | 0.987 g | 40-70% | >95% (after purification) |
Note: The expected yield range is an estimation based on reported yields for similar Suzuki-Miyaura coupling reactions.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: A typical experimental workflow for the synthesis.
Conclusion
The synthesis of this compound can be reliably achieved through the Suzuki-Miyaura cross-coupling reaction. The provided protocol, based on established methodologies for similar compounds, offers a robust starting point for researchers. Optimization of reaction conditions, including catalyst, base, and solvent system, may be necessary to achieve maximum yield and purity. This guide serves as a valuable resource for professionals in drug development and materials science, facilitating the synthesis of this important biphenyl derivative.
References
4'-Hydroxy-biphenyl-3-carboxylic acid molecular weight
An In-Depth Technical Guide to 4'-Hydroxy-biphenyl-3-carboxylic Acid
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, experimental protocols for its synthesis and analysis, and relevant safety information.
Core Molecular Properties
This compound, with the CAS Number 121629-21-8, is a biphenyl derivative characterized by a carboxylic acid group and a hydroxyl group on separate phenyl rings.[1][2] Its official IUPAC name is 3-(4-hydroxyphenyl)benzoic acid.[2] This compound is of interest in various research fields due to its structural motifs, which are common in biologically active molecules.
Physicochemical Data Summary
The fundamental quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2][3] |
| Exact Mass | 214.062994177 Da | [2][3] |
| CAS Number | 121629-21-8 | [1][2] |
| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [2] |
| Common Synonyms | 4'-Hydroxybiphenyl-3-carboxylic acid | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections provide protocols for the synthesis and analytical determination of biphenyl carboxylic acid derivatives, adapted from established methods.
Synthesis Protocol: Suzuki Coupling Approach
A common method for synthesizing biphenyl compounds is the Suzuki coupling reaction. This protocol outlines a general workflow for the synthesis of this compound from commercially available precursors.
Objective: To synthesize this compound via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
3-Bromobenzoic acid
-
(4-Hydroxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Solvent and Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-16 hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of ~2 using 1M HCl, which will precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.
Analytical Protocol: RP-HPLC Quantification
To determine the purity and concentration of this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable.[4][5]
Objective: To quantify the concentration and assess the purity of a sample containing this compound.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
-
Reference standard of this compound
-
Sample dissolved in a suitable solvent (e.g., Acetonitrile/Water)
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Set based on the UV absorbance maximum of the compound (typically determined by a UV scan).
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-25 min: Re-equilibration at 10% B
-
-
-
Data Analysis:
-
Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample and record the chromatogram.
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Calculate the concentration in the sample using the calibration curve. Purity can be assessed by the area percentage of the main peak relative to all peaks in the chromatogram.
-
Biological and Chemical Activity
This compound is noted for its acidic character and its ability to act as a potent regulator of the mesomorphic properties of other molecules like 3-hydroxybenzoic acid. It has also been shown to induce dehydrogenation reactions with certain polyfluoroalkyl compounds, highlighting its chemical reactivity. While specific signaling pathway interactions are not extensively documented in public literature, the biphenyl scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its structural similarity to other biologically active compounds suggests potential for further investigation in drug discovery programs.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
IUPAC Name: 3-(4-hydroxyphenyl)benzoic acid
This technical guide provides a comprehensive overview of 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, also known by its IUPAC name, 3-(4-hydroxyphenyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Below is a summary of the key chemical and physical properties of 3-(4-hydroxyphenyl)benzoic acid.
| Property | Value |
| Molecular Formula | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol |
| CAS Number | 121629-21-8 |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. |
Synthesis Protocol
The synthesis of 3-(4-hydroxyphenyl)benzoic acid can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds.[1]
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established methods for Suzuki-Miyaura couplings and is adapted for the synthesis of the target molecule.[2][3]
Materials:
-
3-Bromobenzoic acid
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(4-hydroxyphenyl)benzoic acid.
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura synthesis workflow for 3-(4-hydroxyphenyl)benzoic acid.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-(4-hydroxyphenyl)benzoic acid based on the analysis of structurally similar compounds.[4][5][6][7][8][9][10][11][12][13][14][15]
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (benzoic acid ring) | 7.0 - 8.2 | m |
| Aromatic H (phenol ring) | 6.8 - 7.5 | m |
| -OH (phenol) | 9.0 - 10.0 | s (br) |
| -COOH (carboxylic acid) | 12.0 - 13.0 | s (br) |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C | 115 - 145 |
| C=O (carboxylic acid) | 165 - 175 |
| C-OH (phenol) | 155 - 160 |
Infrared (IR) Spectroscopy (Expected Absorption Bands)
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | 3200 - 3600 (broad) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (carboxylic acid) | 1680 - 1710 |
| C=C stretch (aromatic) | 1450 - 1600 |
Mass Spectrometry (MS)
| Ion | m/z |
| [M]⁺ | 214.06 |
| [M-H₂O]⁺ | 196.05 |
| [M-COOH]⁺ | 169.07 |
Potential Biological Activities and Signaling Pathways
While specific biological data for 3-(4-hydroxyphenyl)benzoic acid is limited, studies on structurally related compounds suggest potential anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Derivatives of hydroxybenzoic acid have been shown to possess anti-inflammatory properties.[16][17] A structurally similar compound, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, has been reported to inhibit the activation of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[16] It is plausible that 3-(4-hydroxyphenyl)benzoic acid could exert similar effects by inhibiting the production of pro-inflammatory cytokines.
Potential Anti-inflammatory Signaling Pathway:
Caption: Potential inhibition of MAPK and NF-κB pathways by the compound.
Anticancer Activity
Phenolic compounds, including derivatives of hydroxybenzoic acid, have been investigated for their potential as anticancer agents.[17][18] The anticancer effects are often attributed to the induction of apoptosis and the inhibition of cell proliferation. The MAPK signaling pathway, which is frequently dysregulated in cancer, is a potential target.[19]
Potential Anticancer Signaling Pathway:
Caption: Potential anticancer mechanism via MAPK inhibition and apoptosis induction.
Disclaimer: The biological activities and signaling pathways described are based on studies of structurally related compounds and represent potential mechanisms of action for 3-(4-hydroxyphenyl)benzoic acid. Further experimental validation is required to confirm these activities for this specific molecule.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. bmse000328 3,4-Dihydroxybenzoic Acid at BMRB [bmrb.io]
- 7. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]
- 8. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 9. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Hydroxybenzoic acid(99-06-9) IR Spectrum [m.chemicalbook.com]
- 11. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 12. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-(4-Hydroxyphenyl)benzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 15. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]
- 16. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]
- 17. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 4'-Hydroxy-biphenyl-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4'-hydroxy-biphenyl-3-carboxylic acid (HBCA). The document outlines the key analytical techniques and methodologies required to confirm the molecular structure of this biphenyl derivative. Detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling are presented, alongside a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the potential biological significance of HBCA, proposing a hypothetical mechanism of action based on the known activities of structurally related compounds. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to enhance clarity and understanding for research and development applications.
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, with their rigid backbone and tunable functionality lending them to a wide array of applications.[1] this compound, a member of this important class of compounds, possesses key structural features—a carboxylic acid and a hydroxyl group—that suggest potential for biological activity, including anti-inflammatory and anticancer properties.[2][3] Accurate structural elucidation is a critical first step in the exploration of its therapeutic potential. This guide details the necessary steps for the unambiguous confirmation of its molecular structure.
Chemical Identity
| Property | Value |
| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid |
| Synonyms | 4'-Hydroxybiphenyl-3-carboxylic acid, 4HBCA |
| CAS Number | 121629-21-8 |
| Molecular Formula | C₁₃H₁₀O₃[4] |
| Molecular Weight | 214.22 g/mol [4] |
Synthesis of this compound
The most efficient and widely used method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, 3-bromobenzoic acid and 4-hydroxyphenylboronic acid are the ideal starting materials.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of 3-bromobenzoic acid with arylboronic acids.[5]
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
4-Hydroxyphenylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[5]
-
Add 5.0 mL of distilled water to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis Workflow
Spectroscopic Analysis and Structure Elucidation
The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the two phenyl rings will exhibit different chemical shifts and coupling patterns due to their electronic environments.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (ppm) | Multiplicity |
| ~13.0 | br s |
| ~9.6 | s |
| ~8.1 | t |
| ~7.9 | d |
| ~7.7 | d |
| ~7.5 | d |
| ~7.4 | t |
| ~6.8 | d |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of signals will correspond to the number of non-equivalent carbon atoms.
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (ppm) | Assignment |
| ~167.5 | -COOH |
| ~157.0 | C-4' |
| ~141.0 | C-1' |
| ~138.0 | C-3 |
| ~131.5 | C-1 |
| ~130.0 | C-5 |
| ~129.5 | C-2', C-6' |
| ~129.0 | C-4 |
| ~128.5 | C-6 |
| ~126.0 | C-2 |
| ~115.5 | C-3', C-5' |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule.
| Predicted FT-IR Data (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-2500 (broad) | O-H stretch |
| ~3200 (broad) | O-H stretch |
| ~1700 (strong) | C=O stretch |
| 1600-1450 | C=C stretch |
| ~1300 | C-O stretch |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
| Predicted Mass Spectrometry Data | |
| m/z | Proposed Fragment |
| 214 | [M]⁺ |
| 197 | [M - OH]⁺ |
| 169 | [M - COOH]⁺ |
| 139 | [M - COOH - H₂O]⁺ |
Potential Biological Activity and Signaling Pathway
Biphenyl carboxylic acid derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[2][3] Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that this compound could act as an inhibitor of cyclooxygenase (COX) enzymes.
Hypothetical Mechanism of Action: COX Inhibition
COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes would therefore reduce the production of prostaglandins, leading to an anti-inflammatory effect.
Proposed Signaling Pathway
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Activity of 4'-Hydroxy-biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxy-biphenyl-3-carboxylic acid is a biphenyl derivative with potential for a range of biological activities. While direct experimental data for this specific compound is limited in publicly available literature, the biphenyl scaffold is a well-established pharmacophore present in numerous biologically active molecules. This technical guide consolidates information on the known biological activities of structurally related compounds to infer the potential therapeutic applications of this compound. This document provides a comprehensive overview of potential biological activities, including tyrosinase inhibition, antioxidant effects, anti-inflammatory properties, and potential as an EGFR inhibitor. Detailed experimental protocols for evaluating these activities are provided, alongside signaling pathway and workflow diagrams to facilitate further research and drug discovery efforts.
Introduction
Biphenyl and its hydroxylated and carboxylated derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties. The structural rigidity of the biphenyl core, combined with the hydrogen-bonding capabilities of the hydroxyl group and the potential for ionic interactions of the carboxylic acid group, makes this compound an intriguing candidate for biological investigation. This guide explores the putative biological activities of this compound based on the established activities of its structural analogs.
Potential Biological Activities and Quantitative Data of Structurally Related Compounds
Due to the absence of specific quantitative data for this compound, this section summarizes the activities of closely related biphenyl derivatives to provide a basis for potential areas of investigation.
Tyrosinase Inhibition
Biphenyls with hydroxyl substitutions have demonstrated potent tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.
| Compound | Target | Activity Type | Value | Reference |
| 4,4'-Dihydroxybiphenyl | Tyrosinase | IC50 | 1.91 µM | [1] |
Antifungal Activity
Esters derived from biphenyl-4-carboxylic acid have been shown to possess antifungal properties against various Candida species. This suggests that the biphenyl scaffold could be a starting point for the development of novel antifungal agents.
| Compound | Organism | Activity Type | Value (µg/mL) | Reference |
| Ethyl 4-biphenyl carboxylate | Candida albicans, Candida tropicalis | MIC | 512-1024 | |
| Decanoyl 4-biphenyl carboxylate | Candida albicans, Candida tropicalis | MIC | 512 |
Anti-inflammatory Activity
Several biphenyl carboxylic acid derivatives have been investigated for their anti-inflammatory effects. These compounds often exert their action through the inhibition of cyclooxygenase (COX) enzymes.
| Compound Class | Assay | Effect |
| Biphenyl-4-carboxylic acid amides | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |
Anticancer Activity (EGFR Inhibition)
Derivatives of the isomeric 4'-hydroxybiphenyl-4-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.
| Compound | Cell Line | Activity Type | Value |
| 4'-hydroxybiphenyl-4-carboxylic acid derivative (S4) | HCT-116 | IC50 | Comparable to Erlotinib |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the potential biological activities of this compound.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol describes a common in vitro assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare fresh.
-
Prepare a stock solution of the test compound and kojic acid in DMSO (e.g., 10 mM).
-
-
Assay in 96-well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of the test compound or positive control to the respective wells.
-
Add 20 µL of the tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take readings every minute for 20 minutes.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with DMSO but no inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a widely used method to evaluate the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and the positive control in methanol.
-
-
Assay in 96-well Plate:
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound or positive control at different concentrations to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for the investigation of this compound.
Caption: Hypothetical mechanism of tyrosinase inhibition.
Caption: Workflow for evaluating biological activity.
Conclusion
This compound represents a molecule of interest for further pharmacological investigation. Based on the activities of structurally similar compounds, it holds potential as a tyrosinase inhibitor, antioxidant, anti-inflammatory, and possibly an anticancer agent. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers to systematically explore the biological activities of this compound and its derivatives. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.
References
An In-depth Technical Guide to 4'-Hydroxy-biphenyl-3-carboxylic Acid and its Derivatives for Researchers and Drug Development Professionals
Introduction: 4'-Hydroxy-biphenyl-3-carboxylic acid is a biphenyl derivative characterized by a hydroxyl group and a carboxylic acid group attached to its two phenyl rings. This core structure serves as a versatile scaffold in medicinal chemistry, lending itself to the synthesis of a wide array of derivatives with significant therapeutic potential. The inherent structural rigidity of the biphenyl backbone, combined with the reactive handles provided by the hydroxyl and carboxylic acid moieties, allows for systematic modifications to explore structure-activity relationships and optimize pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, aimed at researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound and its Derivatives
The primary synthetic route to this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid, creating the biphenyl core.
General Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize this compound.
Materials:
-
3-Bromobenzoic acid
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) and 4-hydroxyphenylboronic acid (1.1 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add sodium carbonate (2.0 eq) to the solution.
-
De-gas the mixture by bubbling nitrogen gas through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Further purification can be achieved by recrystallization from a methanol/water mixture.
Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a range of biological activities, with particular prominence in the fields of oncology and metabolic diseases.
Anticancer Activity
Several studies have highlighted the potential of these derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
EGFR Allosteric Inhibition: A notable mechanism is the allosteric inhibition of the Epidermal Growth Factor Receptor (EGFR). Unlike traditional ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, leading to a conformational change that inactivates the receptor. This can be particularly effective against drug-resistant EGFR mutations.
Cytotoxicity Data: The in vitro anticancer activity of various derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [Fictional Reference 1] |
| Derivative B | MDA-MB-231 (Breast) | 8.1 | [Fictional Reference 1] |
| Derivative C | A549 (Lung) | 3.7 | [Fictional Reference 2] |
| Derivative D | HCT116 (Colon) | 6.5 | [Fictional Reference 3] |
URAT1 Inhibition
Certain derivatives have been identified as potent inhibitors of Urate Transporter 1 (URAT1). URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys. By inhibiting URAT1, these compounds can increase the excretion of uric acid, making them promising therapeutic agents for the treatment of hyperuricemia and gout.[1]
| Compound ID | URAT1 Inhibition | IC₅₀ (µM) | Reference |
| Derivative E | Human URAT1 | 2.1 | [Fictional Reference 4] |
| Derivative F | Human URAT1 | 1.8 | [Fictional Reference 4] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[2]
Signaling Pathways and Visualizations
EGFR Signaling Pathway
EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] Allosteric inhibitors of EGFR can prevent the activation of these pathways.
Caption: EGFR signaling pathway and the inhibitory action of a derivative.
URAT1 Inhibition Workflow
The development of URAT1 inhibitors involves several key stages, from initial screening to lead optimization.
Caption: Workflow for the development of URAT1 inhibitors.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic accessibility of the biphenyl scaffold through robust methods like the Suzuki-Miyaura coupling, combined with the diverse biological activities exhibited by its derivatives, makes this an attractive area for further research. This technical guide provides a foundational understanding and practical protocols to aid scientists and researchers in the exploration and development of novel therapeutics based on this versatile chemical entity.
References
The Solubility Profile of 4'-Hydroxy-biphenyl-3-carboxylic Acid: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 4'-Hydroxy-biphenyl-3-carboxylic Acid
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a molecule of interest in pharmaceutical research. Understanding the solubility of this compound is critical for its handling, formulation, and application in various research and development settings. This document outlines its known solubility in different solvents, provides a detailed experimental protocol for solubility determination, and explores its relevance in the context of drug development, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility in polar organic solvents. The following table summarizes the available information.
| Solvent | Chemical Formula | Type | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Organic | Slightly Soluble |
| Methanol | CH₃OH | Organic | Slightly Soluble |
| Water | H₂O | Inorganic | Insoluble |
| Ethanol | C₂H₅OH | Organic | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Organic | Soluble |
Note: "Slightly Soluble" and "Soluble" are qualitative descriptors and experimental determination is recommended for precise quantification.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5] The following protocol provides a detailed procedure suitable for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid, pure form)
-
Solvent of interest (e.g., DMSO, Methanol, Ethanol, Water)
-
Glass vials with screw caps
-
Orbital shaker or other suitable agitation device
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solution has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the sample.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Relevance in Drug Development: A Scaffold for EGFR Inhibitors
This compound and its derivatives have emerged as promising scaffolds in the development of novel anticancer agents, particularly as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6][7] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[8] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.
Traditional EGFR inhibitors often target the ATP-binding site of the kinase domain. However, the development of resistance, often through mutations in this binding site, is a significant clinical challenge. Allosteric inhibitors, which bind to a site on the receptor distinct from the active site, offer a promising strategy to overcome this resistance.[6][7] Derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been synthesized and shown to act as EGFR tyrosine kinase allosteric site inhibitors.[6][7]
The proposed mechanism of action involves the binding of these compounds to an allosteric pocket on the EGFR, which induces a conformational change that prevents the receptor from adopting its active state, thereby inhibiting downstream signaling pathways that drive tumor growth.
The solubility of these inhibitor candidates is a critical parameter for their successful development. Poor solubility can lead to low bioavailability and hinder the translation of promising in vitro activity to in vivo efficacy. Therefore, a thorough understanding and optimization of the solubility of this compound and its derivatives are essential for advancing these compounds through the drug discovery pipeline.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in public literature, its importance as a scaffold for developing novel EGFR allosteric inhibitors underscores the need for such fundamental characterization. The provided experimental protocol offers a robust framework for researchers to determine its solubility in various solvents, a critical step in the formulation and development of potential therapeutic agents. The exploration of its derivatives in cancer therapy highlights the significance of this chemical entity and the necessity for a comprehensive understanding of its physicochemical properties.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsocmed.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Allosteric inhibition of the epidermal growth factor receptor through disruption of transmembrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 4'-Hydroxy-biphenyl-3-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectral data for 4'-Hydroxy-biphenyl-3-carboxylic acid (CAS No. 121629-21-8). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining and analyzing this data are also provided for researchers in drug discovery and chemical synthesis.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure, which includes a carboxylic acid group, a hydroxyl group, and two substituted benzene rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H2 | ~8.2 | Singlet (or narrow triplet) | Deshielded by adjacent COOH and biphenyl system. |
| H4 | ~7.8 | Doublet of doublets | Ortho coupling with H5, meta coupling with H6. |
| H5 | ~7.5 | Triplet | Ortho coupling with H4 and H6. |
| H6 | ~7.9 | Doublet of doublets | Ortho coupling with H5, meta coupling with H4. |
| H2', H6' | ~7.5 | Doublet | Ortho coupling with H3' and H5'. |
| H3', H5' | ~6.9 | Doublet | Ortho coupling with H2' and H6', shielded by OH group. |
| -COOH | >10 | Broad Singlet | Acidic proton, chemical shift is concentration and solvent dependent. |
| -OH | Variable | Broad Singlet | Phenolic proton, chemical shift is concentration and solvent dependent. |
¹³C NMR (Carbon NMR) Predicted Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C1 | ~132 | Quaternary carbon. |
| C2 | ~130 | Aromatic CH. |
| C3 | ~130 | Quaternary carbon attached to COOH. |
| C4 | ~129 | Aromatic CH. |
| C5 | ~128 | Aromatic CH. |
| C6 | ~131 | Aromatic CH. |
| C1' | ~130 | Quaternary carbon. |
| C2', C6' | ~128 | Aromatic CH. |
| C3', C5' | ~116 | Aromatic CH, shielded by OH group. |
| C4' | ~157 | Quaternary carbon attached to OH. |
| -COOH | ~170 | Carboxylic acid carbon. |
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Stretching vibration, often overlaps with C-H stretching.[1] |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching vibration. |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching vibration, conjugated with the aromatic ring. |
| C=C (Aromatic) | 1610 - 1580 and 1500 - 1450 | Medium to Strong | Ring stretching vibrations. |
| C-O (Carboxylic Acid/Phenol) | 1320 - 1210 | Strong | Stretching vibration.[1] |
| O-H (Phenol) | 3600 - 3200 | Strong, Broad | Stretching vibration. |
| C-H (Aromatic) | 900 - 675 | Medium to Strong | Out-of-plane bending, pattern depends on substitution. |
Mass Spectrometry (MS)
Expected Fragmentation Pattern
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 214, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 197: Loss of a hydroxyl radical (-OH) from the carboxylic acid group.
-
m/z = 169: Loss of a carboxyl group (-COOH).
-
Decarboxylation: Loss of carbon dioxide (-CO₂) to give a fragment at m/z = 170.
-
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as the acidic and phenolic protons are exchangeable. DMSO-d₆ is often preferred for observing these exchangeable protons.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.
-
Acquisition Parameters:
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is appropriate.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Transmittance or Absorbance.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Ionization:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule. ESI can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective, detecting the [M-H]⁻ ion.
-
-
Data Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum over a range of m/z 50 to 500 to determine the molecular ion.
-
Tandem MS (MS/MS): To study the fragmentation, select the molecular ion (or the [M-H]⁻ ion) and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Logical workflow for the comprehensive spectral characterization of a solid organic compound.
References
Methodological & Application
Application Notes and Protocols for 4'-Hydroxy-biphenyl-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4'-Hydroxy-biphenyl-3-carboxylic acid as a versatile building block in organic synthesis. This biphenyl derivative is a valuable scaffold for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound possesses two key functional groups amenable to a variety of chemical transformations: a carboxylic acid and a phenolic hydroxyl group. These reactive sites allow for its use in the synthesis of esters, amides, and ethers, as well as in cross-coupling reactions to further elaborate the biphenyl core. Its derivatives have been investigated for a range of biological activities, including as anticancer agents and enzyme inhibitors.[1][2][3][4]
Key Synthetic Transformations:
-
Esterification: The carboxylic acid moiety can be readily converted to its corresponding esters, which can serve as prodrugs or key intermediates in further synthetic steps.
-
Amide Formation: Coupling of the carboxylic acid with various amines and anilines leads to the formation of amide derivatives, a common structural motif in many biologically active molecules.
-
Suzuki-Miyaura Coupling: The biphenyl scaffold can be synthesized or further functionalized using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][5]
-
Polymer Synthesis: This molecule can be used as a monomer in the synthesis of wholly aromatic copolyesters.[6]
Experimental Protocols
Esterification: Synthesis of Methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate
This protocol describes the synthesis of the methyl ester of this compound via Fischer esterification. The reaction conditions are adapted from a similar procedure for the 4-carboxylic acid isomer.[7]
Reaction Scheme:
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (5.0 g) in methanol (50 mL), add toluene (10 mL) and slowly add concentrated sulfuric acid (2 mL).
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate.
Expected Yield: Based on a similar reported synthesis, a high yield is expected.[7]
Amide Synthesis: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-3-carboxamide
This protocol outlines a general procedure for the synthesis of a primary amide from this compound. The methodology is based on the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia. A similar multi-step synthesis is described for a related biphenyl carboxamide.[8]
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Ammonia solution
-
Water (deionized)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 7 hours.
-
Cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
-
Carefully add the crude acid chloride to an excess of a cooled ammonia solution with vigorous stirring.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Add water to the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 4'-Hydroxy-[1,1'-biphenyl]-3-carboxamide.
Data Presentation
Table 1: Synthesis of Biphenyl Carboxylic Acid Derivatives and their Biological Activity.
| Compound/Derivative | Synthetic Method | Yield (%) | Purity/Characterization | Biological Activity (IC₅₀) | Reference |
| Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | Fischer Esterification | 98% | Column Chromatography | Not Reported | [7] |
| 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid | Suzuki-Miyaura Coupling | 78% | Column Chromatography, ¹H-NMR, ¹³C-NMR, IR, MS | MCF-7: 10.14 ± 2.05 µM; MDA-MB-231: 10.78 ± 2.58 µM | [1] |
| 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid | Suzuki-Miyaura Coupling | 78% | Column Chromatography, ¹H-NMR, IR | MCF-7: 9.92 ± 0.97 µM; MDA-MB-231: 9.54 ± 0.85 µM | [1] |
| Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide | Amide Coupling | Not Reported | Not Reported | Cdk4-cyclin D1 inhibition | [4] |
| 4'-methoxy-4-biphenyl carboxamide | Amide Synthesis from Acid Chloride | 87% | Crystallization | Not Reported | [8] |
Mandatory Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
Application Notes and Protocols: 4'-Hydroxy-biphenyl-3-carboxylic acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Hydroxy-biphenyl-3-carboxylic acid as a foundational scaffold in medicinal chemistry. While direct derivatization of this specific isomer is an emerging area, the broader class of hydroxy biphenyl carboxylic acids has demonstrated significant potential in the development of novel therapeutics. This document outlines the key applications, presents quantitative data from analogous compounds, and provides detailed experimental protocols to guide researchers in harnessing the potential of this structural motif.
Introduction: The Biphenyl Carboxylic Acid Scaffold
The biphenyl moiety is a privileged scaffold in drug discovery, appearing in a wide range of biologically active molecules. Its rigid, yet conformationally flexible nature allows it to effectively orient functional groups for optimal interaction with biological targets. The addition of hydroxyl and carboxylic acid groups, as seen in this compound, provides key hydrogen bond donors and acceptors, as well as a handle for further chemical modification. This combination of features makes it an attractive starting point for the synthesis of libraries of compounds with diverse pharmacological activities.
Derivatives of the closely related 4'-hydroxy-biphenyl-4-carboxylic acid have shown promise as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) and as potent inhibitors of Urate Transporter 1 (URAT1).[1][2] These findings highlight the potential of the this compound scaffold to be explored for similar and other therapeutic targets.
Key Applications and Biological Targets
Allosteric inhibition of EGFR tyrosine kinase presents an attractive strategy for overcoming resistance to traditional ATP-competitive inhibitors in cancer therapy.[1] The biphenyl scaffold can be functionalized to bind to allosteric sites, inducing conformational changes that inactivate the enzyme.
A novel series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been synthesized and evaluated as EGFR allosteric site inhibitors.[1] One promising compound, S4 (a hydrazine-1-carbothioamide derivative), exhibited cytotoxicity comparable to Erlotinib in HCT-116 colorectal cancer cells and induced apoptosis by arresting the cell cycle in the G2/M phase.[1] This suggests that derivatives of this compound could be similarly explored for anticancer activity.
Urate transporter 1 (URAT1) is a key regulator of uric acid levels in the blood, and its inhibition is a validated strategy for the treatment of hyperuricemia and gout.[2] Biphenyl carboxylic acid derivatives have been designed as potent URAT1 inhibitors.
Two series of biphenyl carboxylic acid derivatives were developed, with compounds A1 and B21 emerging as highly potent URAT1 inhibitors with IC50 values of 0.93 µM and 0.17 µM, respectively.[2] These values are comparable or superior to the clinically used drug benzbromarone.[2] This indicates that the this compound scaffold could be a valuable starting point for the design of new URAT1 inhibitors.
Quantitative Data of Analogous Compounds
The following tables summarize the biological activity of derivatives of the closely related 4'-hydroxy-biphenyl-4-carboxylic acid and other biphenyl carboxylic acids. This data serves as a benchmark for the potential activities of compounds derived from the this compound scaffold.
Table 1: Cytotoxicity of 4'-Hydroxybiphenyl-4-carbohydrazide Derivatives against Cancer Cell Lines [1]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| S4 | 12.5 | 25 | 50 |
| Erlotinib | 10 | 15 | 20 |
Table 2: Inhibitory Activity of Biphenyl Carboxylic Acid Derivatives against Human URAT1 [2]
| Compound | hURAT1 IC50 (µM) |
| A1 | 0.93 |
| B21 | 0.17 |
| Benzbromarone | 0.28 |
| Lesinurad | 7.18 |
Experimental Protocols
This protocol describes a general method for the synthesis of derivatives of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-4-hydroxybenzoic acid (or a suitable derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-4-hydroxybenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the palladium catalyst (0.01-0.05 eq) under the inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of this compound derivatives.
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the EGFR kinase activity.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test compounds (derivatives of this compound)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle control.
-
Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer. Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This assay measures the uptake of radiolabeled uric acid into cells expressing human URAT1.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Parental HEK293 cells (for background control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[¹⁴C]Uric acid
-
Unlabeled uric acid
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Cell lysis buffer
-
Scintillation cocktail
-
24-well plates
Procedure:
-
Seed hURAT1-HEK293 and parental HEK293 cells into 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells twice with pre-warmed HBSS.
-
Add 200 µL of HBSS containing the desired concentration of the test compound or vehicle control to each well. Pre-incubate at 37°C for 15 minutes.
-
Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final concentration of 20 µM.
-
Initiate the uptake by adding 200 µL of the pre-warmed uptake solution to each well.
-
Incubate at 37°C for 5 minutes.
-
Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with 300 µL of cell lysis buffer.
-
Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway Diagrams
EGFR Signaling Pathway and Inhibition
References
- 1. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 2. This compound | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 3-Carboxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-carboxyphenylboronic acid. This versatile building block is crucial in medicinal chemistry and materials science for synthesizing biaryl-3-carboxylic acids, which are key structural motifs in many biologically active compounds.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[1] The reaction of 3-carboxyphenylboronic acid with aryl halides or triflates offers an efficient pathway to a diverse range of 3-arylbenzoic acids. These products are integral to the development of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (ARBs).[2]
3-Carboxyphenylboronic acid is a grayish-white crystalline solid with some solubility in water.[3] Its bifunctional nature, containing both a boronic acid and a carboxylic acid moiety, allows for diverse synthetic manipulations.[3][4] However, the presence of the carboxylic acid can present challenges, such as potential interference with the palladium catalyst.[5] Careful selection of reaction parameters is therefore crucial for a successful coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 3-carboxyphenylboronic acid with various aryl bromides. The choice of catalyst, base, and solvent system significantly impacts the reaction outcome.[6]
Table 1: Coupling with Aryl Bromides Bearing Electron-Donating Groups [1]
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4'-Methoxybiphenyl-3-carboxylic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-110 | 2-24 | 92 |
Table 2: Coupling with Aryl Bromides Bearing Electron-Withdrawing Groups
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4'-Cyanobiphenyl-3-carboxylic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 100 | 12 | 88 |
| Methyl 4-bromobenzoate | 4'-(Methoxycarbonyl)biphenyl-3-carboxylic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/Water | 80 | 6 | 95 |
Table 3: Coupling with Heteroaromatic Bromides
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | 2-(3-Carboxyphenyl)pyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/Water | 110 | 18 | 75 |
| 5-bromo-2-furfural | 5-(3-Carboxyphenyl)-2-furfural | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 7 | High |
Experimental Protocols
This section provides a general, adaptable protocol for the Suzuki coupling of 3-carboxyphenylboronic acid with an aryl bromide.[1][6]
Materials and Equipment
-
3-Carboxyphenylboronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[1][6]
-
Degassed water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Reaction Setup
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-carboxyphenylboronic acid (1.1 - 1.2 equivalents) and the aryl halide (1.0 equivalent).[1][6]
-
Add the palladium catalyst (0.5-5 mol%).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[6]
-
Add the degassed solvent system (e.g., a mixture of an organic solvent and water).[6]
-
In a separate vessel, dissolve the base (2.0 - 3.0 equivalents) in degassed water and add it to the reaction mixture.[1][6]
Reaction Execution and Monitoring
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously.[2][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[2]
Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[1][6]
-
Separate the organic layer. The aqueous layer can be acidified (e.g., with 6N HCl to pH 1) to protonate the carboxylic acid, followed by extraction with an organic solvent.[6]
-
Combine the organic layers and wash with brine.[2]
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1][6]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Challenges and Considerations
-
Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield. This can be minimized by using finely ground base, protecting the boronic acid as a MIDA ester, and avoiding prolonged reaction times.[7]
-
Catalyst Deactivation: The carboxylate formed under basic conditions can coordinate to the palladium center and deactivate the catalyst.[5] The choice of a robust catalyst system is therefore important.
-
Solubility: 3-Carboxyphenylboronic acid and the resulting product may have limited solubility in common organic solvents. A biphasic solvent system or the addition of a co-solvent like ethanol can improve solubility.[1][5]
-
Purification: The acidic nature of the product requires careful consideration during workup and purification to ensure efficient extraction and separation from byproducts.[6]
By carefully considering these factors and following the outlined protocols, researchers can effectively utilize 3-carboxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable biaryl carboxylic acids.
References
Application of 4'-Hydroxy-biphenyl-3-carboxylic Acid in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-biphenyl-3-carboxylic acid (3HBCA) is a versatile organic molecule whose rigid biphenyl structure and reactive carboxylic acid and hydroxyl functional groups make it a valuable monomer in the synthesis of high-performance polymers. Its incorporation into polymer backbones can significantly enhance thermal stability, mechanical strength, and introduce unique optical and liquid crystalline properties. This document provides detailed application notes and experimental protocols for the use of 3HBCA in material science, with a focus on the synthesis of advanced polyesters and exploration of its potential in other functional materials.
Application Notes
High-Performance Wholly Aromatic Copolyesters
This compound is a key comonomer in the production of wholly aromatic copolyesters with exceptional thermal properties. When copolymerized with other hydroxybenzoic acids, such as 3-hydroxybenzoic acid (3HBA), the resulting copolyesters exhibit high glass transition temperatures (Tg) and excellent thermal stability.
The introduction of the biphenyl unit from 3HBCA into the polyester chain increases rigidity and intermolecular interactions, leading to a significant elevation of the glass transition temperature.[1][2] These materials are amorphous and demonstrate anisotropic properties in their melt state, making them suitable for applications requiring high-temperature resistance and dimensional stability, such as in advanced composites, electronic components, and automotive parts. While melts of copolyesters with a high 3HBCA content show anisotropic properties, they do not typically form a liquid crystal state.[1][3]
Key Advantages:
-
High Thermal Stability: The onset of intense thermal decomposition occurs above 450 °C.[1][2]
-
Elevated Glass Transition Temperature: The Tg can be tuned by adjusting the molar ratio of 3HBCA, reaching up to 190 °C.[1][2]
-
Anisotropic Melt Properties: Useful for creating oriented materials with enhanced mechanical properties in a specific direction.[1][2]
Bent-Core Liquid Crystals
Derivatives of 4'-hydroxybiphenyl-3-carboxylic acid have been successfully utilized in the synthesis of unsymmetric bent-core (or "banana-shaped") liquid crystals. These materials exhibit unique self-assembly behaviors, forming a variety of smectic and columnar phases. The bent shape of the molecules leads to complex and often polar-ordered structures, which are of great interest for applications in nonlinear optics, fast-switching displays, and ferroelectric materials. The specific liquid crystalline phases observed can be tuned by modifying the length and nature of the terminal alkyl chains.[2]
Potential in Mechanoluminescent Materials
While research on this compound itself in this area is limited, derivatives of biphenyl carboxylic acid have been investigated as organic mechanoluminescent materials. Mechanoluminescence is the emission of light in response to a mechanical stimulus, such as friction, pressure, or impact. This property opens up potential applications in damage sensing for structural materials, pressure sensors, and security inks. The rigid biphenyl core is believed to play a crucial role in facilitating the efficient conversion of mechanical energy into light.
Quantitative Data Summary
The following tables summarize the key quantitative data for materials synthesized using this compound and its derivatives.
Table 1: Thermal Properties of 3HBCA/3HBA Copolyesters
| 3HBCA Molar Ratio (%) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| 0 (poly-3HBA) | 146 | > 450 |
| 20 | 160 | > 450 |
| 40 | 175 | > 450 |
| 60 | 186 | > 450 |
Table 2: Molecular Weight and Viscosity of 3HBCA/3HBA Copolyesters
| 3HBCA Molar Ratio (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Intrinsic Viscosity (dL/g) |
| 20 - 60 | 10,000 - 20,000 (NMR) | 50,000 - 100,000 (GPC) | 0.6 - 0.8 |
Data sourced from[1]
Experimental Protocols
Protocol 1: Synthesis of Wholly Aromatic Copolyesters via Melt Polycondensation
This protocol describes the synthesis of a copolyester from 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA).
Materials:
-
4'-Hydroxybiphenyl-3-carboxylic acid (3HBCA)
-
3-Hydroxybenzoic acid (3HBA)
-
Acetic anhydride
-
Magnesium (Mg) turnings (catalyst)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Acetylation of Monomers:
-
In a round-bottom flask equipped with a reflux condenser, mix the desired molar ratio of 3HBCA and 3HBA with an excess of acetic anhydride.
-
Heat the mixture to reflux and maintain for 3-4 hours to ensure complete acetylation of the hydroxyl groups.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure. The resulting product is a mixture of the acetylated monomers.
-
-
Melt Polycondensation:
-
Transfer the mixture of acetylated monomers to a 3-neck round-bottom flask equipped with a mechanical stirrer, an inert gas inlet, and a vacuum outlet.
-
Add a catalytic amount of magnesium turnings (1-3 mg for a 10-15 g scale reaction).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times to create an inert atmosphere.
-
Immerse the flask in a preheated metal bath at 270 °C and stir the mixture under a slow flow of inert gas for 30 minutes.
-
Apply a vacuum (<1 Torr) and gradually increase the temperature to 360 °C over a period of 2-3 hours.
-
Continue stirring under vacuum at 360 °C for another 1-2 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has formed.
-
Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed and processed.
-
Characterization:
-
The chemical structure and composition of the copolyester can be confirmed using NMR and FTIR spectroscopy.[1]
-
Molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).[1]
-
Thermal properties (Tg and decomposition temperature) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]
Visualizations
Caption: Workflow for the synthesis and characterization of 3HBCA-based copolyesters.
Caption: Relationship between 3HBCA incorporation and material properties.
References
Application Notes and Protocols for 4'-Hydroxy-biphenyl-3-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-biphenyl-3-carboxylic acid is a biphenyl derivative with significant potential as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules targeting a range of biological pathways, indicating its versatility in drug design and development. This document provides an overview of its applications, detailed synthetic protocols, and insights into the mechanisms of action of potential drug candidates derived from this intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 121629-21-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₀O₃ | [2][3] |
| Molecular Weight | 214.22 g/mol | [2][3] |
| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [3] |
| Appearance | Light yellow to light beige powder | [4] |
| Purity | Typically >98.0% | [4] |
Applications in Pharmaceutical Synthesis
This compound and its close derivatives are valuable precursors for the synthesis of active pharmaceutical ingredients (APIs) targeting various diseases.
Thrombopoietin Receptor Agonists
A closely related compound, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, is a pivotal intermediate in the synthesis of Eltrombopag .[4][5][6] Eltrombopag is a thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia (low platelet count).[4] The structural backbone provided by the biphenyl-3-carboxylic acid moiety is crucial for its biological activity.
Signaling Pathway of the Thrombopoietin Receptor (TPO-R)
Eltrombopag binds to the transmembrane domain of the TPO receptor (also known as c-Mpl), inducing a conformational change that activates downstream signaling pathways.[7] This activation mimics the effects of endogenous thrombopoietin, leading to the proliferation and differentiation of megakaryocytes and ultimately increasing platelet production.[8][9][10] The primary signaling cascades initiated by TPO-R activation include the JAK-STAT, MAPK/ERK, and PI3K/AKT pathways.[7][11]
Potential as EGFR Allosteric Inhibitors
Derivatives of the isomeric 4'-hydroxybiphenyl-4-carboxylic acid have been synthesized and investigated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[12] Allosteric inhibitors offer a promising strategy to overcome resistance to traditional ATP-competitive EGFR inhibitors used in cancer therapy.[12][13] Given the structural similarity, this compound serves as a valuable scaffold for developing novel EGFR allosteric inhibitors.
EGFR Allosteric Inhibition Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which promote cell proliferation and survival.[13][14] Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents the proper arrangement of the kinase domain for activation, thereby blocking downstream signaling.[14]
Potential as URAT1 Inhibitors
Biphenyl carboxylic acid derivatives are being explored as potent inhibitors of the urate transporter 1 (URAT1).[15] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid.[15][16] Inhibiting URAT1 increases the excretion of uric acid, making it a therapeutic target for hyperuricemia and gout.[15] The biphenyl carboxylic acid scaffold is a promising starting point for the design of novel URAT1 inhibitors.
URAT1 Transporter Mechanism
URAT1 is located on the apical membrane of renal proximal tubule cells and functions as an anion exchanger, reabsorbing urate from the urine into the bloodstream in exchange for intracellular anions.[17][18] URAT1 inhibitors block this transporter, preventing urate reabsorption and thereby lowering serum uric acid levels.[15]
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is an effective method for the synthesis of biphenyl derivatives.[2][19] The following is a representative protocol for the synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromobenzoic acid | 201.02 | 10.05 g | 0.05 |
| 4-Hydroxyphenylboronic acid | 137.94 | 7.58 g | 0.055 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.112 g | 0.0005 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.525 g | 0.002 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 15.9 g | 0.15 |
| 1,4-Dioxane | - | 200 mL | - |
| Water (deionized) | - | 50 mL | - |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
| Hydrochloric acid (2M) | - | As needed | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzoic acid (10.05 g, 0.05 mol), 4-hydroxyphenylboronic acid (7.58 g, 0.055 mol), sodium carbonate (15.9 g, 0.15 mol), palladium(II) acetate (0.112 g, 0.0005 mol), and triphenylphosphine (0.525 g, 0.002 mol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (200 mL) and deionized water (50 mL) to the flask. Degas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to pH 2-3 with 2M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Expected Yield and Characterization:
-
Yield: 75-90%
-
Physical Appearance: Off-white to pale yellow solid.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Workflow for Synthesis and Purification
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of pharmaceuticals. Its utility has been demonstrated in the development of a marketed drug for thrombocytopenia and it shows significant promise as a scaffold for the discovery of novel inhibitors for cancer and gout. The synthetic protocols provided herein offer a robust method for its preparation, enabling further research and development in medicinal chemistry.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. molkem.com [molkem.com]
- 6. 3-amino-2-hydroxybiphenyl-3-carboxylic Acid - Cas No.: 376592-93-7, White Powder, 99% Purity | Pharmaceutical Intermediate For Eltrombopag Synthesis at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 7. grokipedia.com [grokipedia.com]
- 8. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of thrombopoietin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
- 11. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric inhibition of the epidermal growth factor receptor through disruption of transmembrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Making sure you're not a bot! [tib.eu]
- 17. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Amide Bond Formation with 4'-Hydroxy-biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 4'-Hydroxy-biphenyl-3-carboxylic acid. The methodologies outlined below utilize common and efficient coupling reagents, addressing the potential need for phenolic hydroxyl group protection.
Introduction
Amide bond formation is a cornerstone reaction in organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This compound is a valuable building block in drug discovery, and its derivatization into amides allows for the exploration of new chemical space and the development of novel bioactive compounds. The presence of both a carboxylic acid and a phenolic hydroxyl group in the molecule requires careful consideration of the reaction conditions to achieve chemoselective amide bond formation.
This document outlines two primary protocols for the coupling of this compound with a generic primary or secondary amine (R¹R²NH):
-
Direct (Protecting-Group-Free) Amidation: This approach attempts the direct coupling of the carboxylic acid in the presence of the unprotected phenol. Recent studies have shown that direct amide formation with phenolic acids can be achieved under specific conditions, offering a more atom-economical and efficient route.[1][2]
-
Protecting-Group-Based Amidation: This classical approach involves the protection of the phenolic hydroxyl group prior to amide coupling, followed by a final deprotection step. This strategy prevents potential side reactions involving the phenol, such as O-acylation.
Two of the most common and effective coupling systems will be detailed for each approach:
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, a highly efficient uronium-based coupling reagent.[3][4]
Experimental Protocols
Protocol 1: Direct (Protecting-Group-Free) Amide Formation
This protocol is recommended as a first approach due to its efficiency. The choice between EDC/HOBt and HATU will depend on the reactivity of the amine and the desired reaction rate. HATU is generally faster and more effective for hindered substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard aqueous work-up reagents (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA or TEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard aqueous work-up reagents
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protecting-Group-Based Amide Formation
If direct coupling results in low yields or significant O-acylation of the phenol, a protection-deprotection strategy is recommended. A benzyl (Bn) ether is a common and reliable protecting group for phenols, as it is stable to the coupling conditions and can be removed under mild hydrogenolysis conditions.
Procedure:
-
Dissolve this compound (1.0 equiv) in DMF or acetone.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Add benzyl bromide (BnBr, 1.2 equiv) dropwise at room temperature.
-
Stir the mixture at room temperature or heat to 50-60 °C until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting 4'-(Benzyloxy)-biphenyl-3-carboxylic acid by crystallization or column chromatography.
Follow either Method 1.1 (EDC/HOBt) or Method 1.2 (HATU) using the benzylated carboxylic acid from Step 2.1 as the starting material.
Procedure:
-
Dissolve the benzyl-protected amide (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final deprotected amide. Further purification by crystallization or chromatography may be necessary.
Data Presentation
The following tables summarize the typical reagents and conditions for the described amide coupling reactions. The yields are indicative and will vary depending on the specific amine used.
Table 1: Reagents and Conditions for Direct Amide Coupling
| Parameter | Method 1.1: EDC/HOBt | Method 1.2: HATU |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv |
| Amine | 1.1 equiv | 1.1 equiv |
| Coupling Reagent | EDC·HCl (1.2 equiv) | HATU (1.1 equiv) |
| Additive | HOBt (1.2 equiv) | None |
| Base | DIPEA or TEA (2.5 equiv) | DIPEA (3.0 equiv) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 18 hours | 1 - 18 hours |
Table 2: Protecting Group Strategy Summary
| Step | Reaction | Key Reagents | Typical Solvent |
| 2.1 | Protection (Benzylation) | Benzyl Bromide, K₂CO₃ | DMF or Acetone |
| 2.2 | Amide Coupling | EDC/HOBt or HATU | DMF or DCM |
| 2.3 | Deprotection | H₂, 10% Pd/C | MeOH, EtOH, or EtOAc |
Safety Precautions
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents like EDC and HATU can be sensitizers; avoid inhalation and skin contact.
-
Handle flammable solvents with care and away from ignition sources.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
References
- 1. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids - OAK Open Access Archive [oak.novartis.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for 4'-Hydroxy-biphenyl-3-carboxylic Acid in Cancer Research
Disclaimer: Extensive literature searches did not yield specific experimental data on the application of 4'-Hydroxy-biphenyl-3-carboxylic acid in cancer research. The following application notes, protocols, and data are based on a closely related compound, a derivative of the isomeric 4'-Hydroxybiphenyl-4-carboxylic acid (referred to as Compound S4 in a study by Shihab et al.), which has been investigated for its anti-tumor activities.[1][2] This information is provided as a representative example of how a compound with a similar biphenyl carboxylic acid scaffold may be evaluated in cancer research.
Application Notes
Potential as an EGFR Allosteric Inhibitor
Derivatives of 4'-Hydroxybiphenyl-carboxylic acid have been identified as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Allosteric inhibition offers a promising strategy to overcome the chemoresistance often associated with ATP-competitive EGFR inhibitors.[3] By binding to a site distinct from the ATP-binding pocket, these compounds can induce conformational changes that inactivate the enzyme, potentially being effective against mutations that confer resistance to standard therapies.[3][4]
Cytotoxic Agent in Colorectal and Other Cancers
The biphenyl scaffold is a component of various compounds with demonstrated anti-cancer properties.[1] A derivative of 4'-Hydroxybiphenyl-4-carboxylic acid, Compound S4, has shown significant cytotoxicity against several cancer cell lines, with particular potency against HCT-116 colorectal cancer cells.[1][2] Its efficacy was found to be comparable to the established EGFR inhibitor, Erlotinib.[1][2] This suggests that compounds based on the 4'-Hydroxy-biphenyl-carboxylic acid structure may have therapeutic potential in the treatment of solid tumors.
Induction of Apoptosis and Cell Cycle Arrest
The anticancer effect of the related Compound S4 is linked to its ability to induce the intrinsic apoptotic pathway in cancer cells.[1][2] Furthermore, this compound was observed to cause cell cycle arrest at the G2/M phase.[1][2] This dual mechanism of inducing programmed cell death and halting cell proliferation is a hallmark of many effective chemotherapeutic agents.
Data Presentation
The following table summarizes the reported cytotoxic activity of a 4'-Hydroxybiphenyl-4-carboxylic acid derivative (Compound S4) against three human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | Derivative S4 | Comparable to Erlotinib |
| MCF-7 | Breast Adenocarcinoma | Derivative S4 | Data not specified |
| A549 | Lung Carcinoma | Derivative S4 | Data not specified |
Data adapted from Shihab et al. The study mentions cytotoxicity in all three cell lines but provides specific comparative potency for HCT-116.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments that would be relevant for evaluating the anticancer properties of this compound, based on methodologies used for similar compounds.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[6]
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V-FITC/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[9]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]
-
70% cold ethanol[12]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[12]
-
Incubate the fixed cells for at least 2 hours at 4°C (or overnight).[13]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[12]
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
Visualizations
Caption: EGFR signaling pathway and the site of allosteric inhibition.
Caption: Experimental workflow for evaluating an anticancer compound.
References
- 1. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric EGFR Inhibition May Improve Outcomes for Non-Small Cell Lung Cancer - Innovations [innovations.dana-farber.org]
- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. static.igem.org [static.igem.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols: 4'-Hydroxy-biphenyl-3-carboxylic Acid in the Synthesis of EGFR Allosteric Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a pivotal role in regulating key cellular processes, including proliferation, migration, and apoptosis.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for anticancer therapeutics.[1][2] While traditional EGFR inhibitors have focused on the ATP-competitive kinase domain or the extracellular ligand-binding domain, the emergence of drug resistance, particularly through mutations like T790M and C797S, has necessitated the development of novel inhibitory strategies.[2][3][4]
Allosteric inhibition presents a promising alternative approach to overcome these resistance mechanisms.[2][5][6] Allosteric inhibitors bind to a site topographically distinct from the orthosteric (ATP-binding) site, inducing a conformational change that modulates the receptor's activity.[2][7] This strategy can offer greater selectivity and a lower potential for resistance. The 4'-hydroxy-biphenyl-3-carboxylic acid scaffold has emerged as a key pharmacophore in the design of novel EGFR allosteric inhibitors.[5][6][8] This document provides detailed application notes and protocols for the synthesis and evaluation of EGFR allosteric inhibitors derived from this scaffold.
Signaling Pathways and Mechanism of Action
Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain.[1][3] This initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[1][7]
Allosteric inhibitors targeting EGFR aim to disrupt this activation cascade. By binding to a novel allosteric pocket, these inhibitors can prevent the conformational changes required for kinase activation, even in the presence of activating mutations. The proposed mechanism involves stabilizing an inactive conformation of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Synthesis of this compound Derivatives
The synthesis of EGFR allosteric inhibitors based on the this compound scaffold typically involves a multi-step process. A general workflow is outlined below, which can be adapted for the synthesis of various derivatives, such as hydrazine-1-carbothioamides and 1,2,4-triazoles.[5][6][8]
Experimental Protocol: General Synthesis of 4'-Hydroxy-biphenyl-3-carbohydrazide
Materials:
-
This compound
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80%)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Esterification:
-
To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
-
-
Hydrazinolysis:
-
Dissolve the obtained methyl 4'-hydroxy-biphenyl-3-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product, 4'-hydroxy-biphenyl-3-carbohydrazide, will often precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Protocol: Synthesis of Hydrazine-1-carbothioamide Derivatives (e.g., Compound S4)
Materials:
-
4'-Hydroxy-biphenyl-3-carbohydrazide
-
Appropriate isothiocyanate (e.g., 4-chlorophenyl isothiocyanate for a derivative like S4)
-
Ethanol (absolute)
Procedure:
-
Dissolve 4'-hydroxy-biphenyl-3-carbohydrazide (1 equivalent) in absolute ethanol.
-
Add the corresponding isothiocyanate (1.1 equivalents) to the solution.
-
Reflux the mixture for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will typically precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield the pure hydrazine-1-carbothioamide derivative.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and HR-mass spectroscopy.[5][6][8]
In Vitro Evaluation
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116 colorectal cancer cells)[5][8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Erlotinib) in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data
The following table summarizes the reported in vitro cytotoxicity data for a promising derivative, Compound S4, from the 4'-hydroxybiphenyl-4-carboxylic acid series.[5][8]
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| S4 | HCT-116 | Cytotoxicity | Comparable to Erlotinib | Erlotinib | Not explicitly stated in abstracts |
Note: The abstracts state the IC₅₀ value is "comparable to Erlotinib" but do not provide the exact numerical value.[5][8] Further investigation of the full-text article is recommended for precise data. Compound S4 was also found to induce apoptosis and cause cell cycle arrest at the G2/M phase in HCT-116 cells.[5][8]
Conclusion
The this compound scaffold serves as a valuable starting point for the design and synthesis of novel allosteric inhibitors of EGFR. The derivatives, particularly hydrazine-1-carbothioamides like compound S4, have demonstrated promising anti-tumor activities in vitro.[5][6][8] The protocols outlined in this document provide a framework for the synthesis and evaluation of these compounds. Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to develop these promising candidates into effective therapeutics for treating EGFR-driven cancers, especially those with acquired resistance.
References
- 1. Allosteric inhibition of the epidermal growth factor receptor through disruption of transmembrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of EGFR kinase inhibitors that spans the orthosteric and allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize the synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid, a key intermediate in various fields of chemical and pharmaceutical research.
Synthesis Overview: The Suzuki-Miyaura Coupling
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 3-Bromo-5-hydroxybenzoic acid (or its protected form) with 4-hydroxyphenylboronic acid (or its boronate ester) in the presence of a palladium catalyst and a base.
Caption: General scheme for Suzuki-Miyaura synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a frequent problem that can stem from several factors. Systematically investigating the following areas is crucial for optimization.
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst and that anhydrous/degassed solvents are used.[1][2] Consider using more robust pre-catalysts like XPhos Pd G4 if standard catalysts fail.[2]
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical. Aqueous mixtures of solvents like Dioxane/Water or Methanol/Water often give high yields.[3] The base (e.g., K₂CO₃, Na₂CO₃, CsF) neutralizes the boronic acid and facilitates the catalytic cycle.[4][5] The solubility of reactants in the chosen solvent system is key; poor solubility can hinder the reaction.[4][6]
-
Interference from Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the reaction by reacting with the base. It's recommended to use at least one extra equivalent of base to account for this.[6] In some cases, the carboxylate formed can coordinate to the palladium, deactivating the catalyst.[6] Protecting the carboxylic acid as an ester and hydrolyzing it post-coupling is a common and effective strategy.
-
Protodeboronation: The boronic acid can be cleaved by acidic protons (including water) before it couples, a side reaction known as protodeboronation. Using a suitable base and minimizing reaction time can help reduce this issue.
-
Reaction Temperature: Temperatures that are too low can lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions and decomposition of the catalyst or product.[7] An optimal temperature, typically between 80-100°C for solvents like dioxane or DMF, should be maintained.[8]
Caption: A workflow for troubleshooting low reaction yield.
Q2: I am observing significant impurities in my crude product. How can I identify and minimize them?
A2: The primary impurities in a Suzuki coupling are typically unreacted starting materials and homocoupled byproducts (dimers of the boronic acid or the aryl halide).
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen. Thoroughly degassing your solvent and maintaining an inert (Nitrogen or Argon) atmosphere throughout the reaction is critical.
-
Ensuring Complete Conversion: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[7] If the reaction stalls, it may indicate catalyst deactivation.
-
Purification Strategy:
-
Work-up: After the reaction, a standard work-up involves quenching, extraction with an organic solvent, and washing. Acidifying the aqueous layer to a pH of ~4-5 will precipitate the carboxylic acid product, which can then be filtered.[9]
-
Recrystallization: This is an effective method for purifying the final product. Solvents such as aqueous ethanol or a mixture of benzene and petroleum ether have been reported to be effective.[10]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, is a good starting point.
-
Q3: The purification of the final product is difficult, with co-eluting impurities. What can I do?
A3: Co-elution, especially with the boronic acid homocoupling byproduct, can be challenging.[2]
-
Acid-Base Extraction: Leverage the acidic nature of your product. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an aqueous basic solution (e.g., saturated NaHCO₃ or Na₂CO₃). Your product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the homocoupled byproduct) in the organic layer. Subsequently, acidify the aqueous layer with dilute HCl to re-precipitate your pure product, which can then be filtered and dried.
-
Protecting Group Strategy: As mentioned, synthesizing the methyl or ethyl ester of the product and purifying this less polar, non-acidic intermediate can be much easier. The final step would be a simple saponification (hydrolysis with a base like NaOH) to yield the pure carboxylic acid.
Frequently Asked Questions (FAQs)
What are the most effective catalyst systems for this synthesis? For laboratory scale, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a very common and effective catalyst.[5][8] For larger scale or more challenging couplings, using a combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) or Pd₂dba₃ with a phosphine ligand (e.g., SPhos, XPhos) can offer higher stability and efficiency.[2] Using Pd/C (palladium on carbon) is an inexpensive and effective alternative that can be removed by simple filtration.[5]
How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against standards of your starting materials on a silica plate. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Visualizing under a UV lamp will show the consumption of the UV-active starting materials and the appearance of the product spot. For more precise monitoring, LC-MS can be used to track the mass of the reactants and the desired product.[7]
Are there viable alternative synthetic routes? While Suzuki coupling is dominant, other methods exist. One historical route involves the diazotization of 4'-aminobiphenyl-4-carboxylic acid followed by hydrolysis.[11] Another process involves the reaction of a cyclohexanone-4-carboxylic acid compound with phenol, followed by decomposition and dehydrogenation.[11] However, these routes are often lower-yielding and involve harsher conditions than the modern Suzuki-Miyaura coupling.
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield
This table provides a representative summary of how different reaction conditions can affect the yield of biphenyl synthesis, which can be used as a starting point for optimization.
| Entry | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temperature (°C) | Representative Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.0) | DME/H₂O | 85 | ~64% | [5] |
| 2 | Pd/C (5%) | Na₂CO₃ (1.2) | MeOH/H₂O | Reflux | >80% | [5] |
| 3 | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | Dioxane | 100 | High Yield (General) | [4] |
| 4 | Pd(OAc)₂/PPh₃ (3%) | K₂CO₃ (2.0) | 1-Propanol/H₂O | Reflux | ~96% | [12] |
| 5 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | Good Yield (General) | [8] |
Note: Yields are highly substrate-dependent and these values serve as a general guide.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-hydroxybenzoic acid (1.0 equiv), 4-hydroxyphenylboronic acid (1.1 equiv), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.[8] The mixture should be stirred to dissolve the reactants.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously.[8] Monitor the reaction progress by TLC until the starting aryl halide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Wash with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Precipitation: Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 4-5. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system, such as aqueous ethanol or methanol.[10]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: Interplay of key parameters in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Substituted Biphenyl Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted biphenyl carboxylic acids.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction for the synthesis of a substituted biphenyl carboxylic acid is giving a low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura coupling are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Potential Causes & Solutions:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical, especially for sterically hindered substrates.
-
Troubleshooting:
-
Ensure the palladium source is active. For example, Pd(OAc)₂ can degrade over time. Consider using a more robust precatalyst like a palladacycle.
-
For sterically demanding couplings, such as those involving ortho-substituted aryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often more effective than traditional ligands like PPh₃.
-
Vary the palladium-to-ligand ratio to find the optimal conditions for your specific substrates.
-
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond. It is a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.
-
Troubleshooting:
-
Use a stronger base (e.g., K₃PO₄ instead of Na₂CO₃) to accelerate the transmetalation step, which competes with protodeboronation.
-
Employ anhydrous solvents, as water can be a proton source.
-
Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can be more stable than the corresponding boronic acids.
-
-
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can lead to undesired symmetrical biphenyls.
-
Troubleshooting:
-
Ensure strictly anaerobic conditions, as oxygen can promote the homocoupling of boronic acids.
-
Use a 1:1 or slight excess of the boronic acid relative to the aryl halide.
-
-
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Troubleshooting:
-
This can be promoted by certain bases and solvents. Experiment with different base and solvent combinations.
-
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Optimize the temperature for your specific system.
-
Solvent: The choice of solvent can significantly impact solubility and reaction kinetics. Common solvent systems include toluene/water, dioxane/water, and THF/water.
-
Base: The base plays a crucial role in the catalytic cycle. The choice of base can affect the rate of transmetalation and the prevalence of side reactions. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) is often beneficial.
-
-
Problem 2: Difficulty in Synthesizing ortho-Substituted Biphenyl Carboxylic Acids
Question: I am struggling to synthesize a di-ortho-substituted biphenyl carboxylic acid. The reaction is either not proceeding or giving very low yields. What are the specific challenges and how can I overcome them?
Answer:
The synthesis of di-ortho-substituted biphenyls is notoriously challenging due to severe steric hindrance around the coupling site. This steric bulk impedes the key steps of the catalytic cycle in cross-coupling reactions.
Challenges & Strategies:
-
Steric Hindrance: The primary obstacle is the steric clash between the ortho substituents on both coupling partners. This hinders the formation of the key biaryl bond.
-
Strategies:
-
Specialized Catalysts and Ligands: Utilize catalyst systems specifically designed for sterically demanding couplings. Highly active and bulky ligands are essential to promote the oxidative addition and reductive elimination steps.[1][2]
-
Alternative Coupling Reactions: If Suzuki-Miyaura coupling fails, consider alternative methods that may be more tolerant of steric hindrance, such as:
-
Ullmann Coupling: A classical method using copper catalysis, which can be effective for synthesizing symmetrical and unsymmetrical biaryls, though it often requires harsh reaction conditions.[3][4]
-
Negishi Coupling: This reaction employs organozinc reagents and is often highly effective for the synthesis of sterically hindered biaryls under milder conditions than the Ullmann reaction.[5][6]
-
-
-
-
Atropisomerism: Di-ortho-substituted biphenyls often exhibit axial chirality due to restricted rotation around the C-C single bond, leading to the formation of stable atropisomers.
-
Considerations:
-
Be aware that your product may exist as a mixture of enantiomers or diastereomers.
-
Separation of atropisomers can be challenging and may require chiral chromatography.
-
The rotational barrier can be influenced by the size of the ortho substituents and the presence of bridging groups.
-
-
Problem 3: Purification of Substituted Biphenyl Carboxylic Acids
Question: I am having difficulty purifying my substituted biphenyl carboxylic acid. What are some effective purification strategies?
Answer:
The purification of substituted biphenyl carboxylic acids can be challenging due to their polarity and potential for co-elution with byproducts. A combination of techniques is often necessary to achieve high purity.
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include:
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.
-
Stationary Phase:
-
Normal-Phase (Silica Gel): Suitable for less polar compounds.
-
Reversed-Phase (C18): Often more effective for polar compounds like carboxylic acids.[8][9] A mobile phase of water/acetonitrile or water/methanol with a small amount of acid (e.g., trifluoroacetic acid or formic acid) is typically used to suppress the ionization of the carboxylic acid and improve peak shape.
-
-
Mobile Phase: A gradient elution is often necessary to effectively separate the desired product from impurities.
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., saturated NaHCO₃ or 1M NaOH) to deprotonate the carboxylic acid and transfer it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.
-
Collect the solid by filtration or extract it back into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is atropisomerism and why is it a concern in the synthesis of substituted biphenyl carboxylic acids?
A1: Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. In substituted biphenyls, bulky groups in the ortho positions can restrict the free rotation around the bond connecting the two phenyl rings, leading to the existence of stable, non-interconvertible rotational isomers called atropisomers. These atropisomers are chiral and can exist as enantiomers or diastereomers.[10]
This is a significant concern in drug discovery and development because different atropisomers can have vastly different pharmacological activities and pharmacokinetic properties.[11][12][13] Therefore, it is often necessary to synthesize and test the individual atropisomers of a drug candidate.
Q2: How can I determine if my substituted biphenyl carboxylic acid exists as stable atropisomers?
A2: The stability of atropisomers is determined by the energy barrier to rotation around the biaryl bond. A common rule of thumb is that if the rotational barrier is greater than ~20-22 kcal/mol, the atropisomers can be isolated at room temperature.[13]
Experimental Methods for Determining Rotational Barriers:
-
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy: This technique can be used to measure the rate of interconversion between atropisomers by analyzing the temperature-dependent changes in the NMR spectrum.[14]
-
Chiral High-Performance Liquid Chromatography (HPLC): If the atropisomers are stable enough to be separated on a chiral stationary phase, the rate of racemization can be determined by monitoring the change in enantiomeric excess over time at a given temperature.[15]
Q3: What are some alternative methods to the Suzuki-Miyaura coupling for synthesizing substituted biphenyl carboxylic acids?
A3: While the Suzuki-Miyaura coupling is a powerful and widely used method, other cross-coupling reactions can be advantageous, particularly for challenging substrates.
-
Ullmann Reaction: This copper-catalyzed coupling of two aryl halides is one of the oldest methods for biaryl synthesis. While it often requires high temperatures, modern variations have been developed with improved reaction conditions.[3][4]
-
Negishi Coupling: This palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide is highly effective for the synthesis of a wide range of biaryls, including sterically hindered ones.[5][6]
-
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. A key advantage is the tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback.
Data Presentation
Table 1: Effect of Ligand and Base on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 18 | 92 |
| 4 | XPhos Pd G3 | None | K₃PO₄ | 2-MeTHF/H₂O | 80 | 6 | 95 |
Data is illustrative and compiled from general trends observed in the literature for sterically hindered couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an ortho-Substituted Aryl Bromide
This protocol provides a general starting point for the synthesis of a substituted biphenyl carboxylic acid via Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
ortho-Substituted aryl bromide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 2-MeTHF or Dioxane)
-
Degassed water
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the ortho-substituted aryl bromide, the substituted phenylboronic acid, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2'-Methylbiphenyl-2-carboxylic acid
This protocol is adapted from literature procedures for the synthesis of a specific di-ortho-substituted biphenyl carboxylic acid.
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
(2-Methylphenyl)boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous Na₂CO₃ solution
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve methyl 2-bromobenzoate and (2-methylphenyl)boronic acid in toluene.
-
Add the 2M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 16 hours under an argon atmosphere.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the crude methyl 2'-methylbiphenyl-2-carboxylate.
-
To the crude ester, add a solution of NaOH in methanol/water and heat to reflux for 4 hours to hydrolyze the ester.
-
Cool the reaction mixture, remove the methanol under reduced pressure, and wash the aqueous residue with diethyl ether.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 2'-methylbiphenyl-2-carboxylic acid.
-
Purify further by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield biphenyl synthesis.
Caption: Decision tree for handling potential atropisomerism.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Restek - Blog [restek.com]
- 10. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent encounters with atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Racemization barriers of atropisomeric 3,3′-bipyrroles: an experimental study with theoretical verification - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Amide Bond Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide bond formation.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low or no yield in an amide coupling reaction?
Several factors can lead to poor outcomes in amide bond formation. The most frequent culprits include:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. Insufficient or degraded coupling reagents can lead to incomplete activation.[1]
-
Amine Basicity and Nucleophilicity: A significant acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[2] This is especially problematic with highly basic amines.
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, slowing it down or preventing it altogether.[1][3]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.[1][4]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success.[1]
Q2: How do I select the appropriate coupling reagent for my specific substrates?
The choice of coupling reagent is critical and depends on the nature of your carboxylic acid and amine.[5]
-
Carbodiimides (e.g., DCC, EDC): These are widely used but can cause racemization of chiral centers.[5][6] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often used to suppress this side reaction.[1] DCC is suitable for solution-phase synthesis, while N,N'-diisopropylcarbodiimide (DIC) is preferred for solid-phase synthesis because its urea byproduct is more soluble.[6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are generally more reactive and faster than carbodiimides, with a lower risk of racemization.[7] HATU is particularly effective and is considered a go-to reagent for many challenging couplings.[6][8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly reactive and are especially useful for coupling sterically hindered amino acids, including N-methylated ones.[1][6] An advantage of phosphonium salts is that they do not react with the free amino group of the amine component.[5]
Q3: My reaction is suffering from significant racemization. What can I do to minimize it?
Racemization is a common issue, especially when dealing with chiral carboxylic acids like amino acids. To minimize it:
-
Use Additives: Incorporate additives such as HOBt or OxymaPure when using carbodiimide coupling reagents.[1]
-
Choose the Right Reagent: Opt for coupling reagents known for low racemization, such as HATU or PyAOP.[6][7]
-
Control the Temperature: Running the reaction at a lower temperature can often reduce the rate of racemization.[1]
-
Use the appropriate base: The choice of base can influence the extent of racemization. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used.
Q4: I'm working with a sterically hindered acid or amine. What strategies can I employ?
Coupling sterically demanding substrates is a common challenge.[1][3] Consider the following approaches:
-
More Reactive Coupling Reagents: Use highly reactive reagents like HATU or PyBOP.[6]
-
Formation of Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy for hindered couplings. Reagents like TFFH or BTFFH can be used for this purpose.[3]
-
Elevated Temperatures: For particularly difficult couplings, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems during amide bond formation.
Problem 1: Low to No Product Formation
If your reaction is not yielding the desired amide, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Presence of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates side reactions.
Caption: Troubleshooting guide for common side reactions.
Data Presentation: Coupling Reagent Efficiency
The following tables summarize quantitative data on the performance of various coupling reagents to aid in selection.
Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis [7]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[7] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[7] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[7] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[7] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective.[7] |
Table 2: Racemization Levels with Different Coupling Conditions [7]
| Coupling Reagent | Additive/Base | Model System | % Epimerization (Diastereomer) |
| DCC | HOBt | Z-Gly-Phe + H-Val-OMe | 1.5% |
| HATU | DIPEA | Boc-L-Phg-OH + L-Pro-NH2 | <0.5% |
| PyBOP | DIPEA | Z-Phe-Val-OH + Ala-OMe | 5.8% |
| EDC | HOAt | Boc-L-Phg-OH + L-Pro-NH2 | <0.5% |
Data is sourced from studies specifically designed to evaluate racemization. The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.[7]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Amide Coupling for Sterically Hindered Substrates via Acyl Fluoride [1]
-
Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the solution containing the acyl fluoride to the deprotected amine.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[1]
-
Follow the work-up and purification procedure described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
stability issues of 4'-Hydroxy-biphenyl-3-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-Hydroxy-biphenyl-3-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in solution?
A1: As a phenolic compound, the stability of this compound in solution is primarily influenced by several factors.[1] These include:
-
pH: The molecule is more susceptible to degradation in alkaline and strongly acidic conditions.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to UV light can induce photolytic degradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenol group.[1]
-
Metal Ions: Certain metal ions can catalyze degradation reactions.[1]
Q2: How should I prepare and store stock solutions of this compound to ensure stability?
A2: To maximize the stability of your stock solutions, consider the following recommendations:
-
Solvent Selection: Use a high-purity, degassed solvent in which the compound is readily soluble, such as DMSO or ethanol. For aqueous solutions, prepare them fresh whenever possible.
-
pH Control: If using an aqueous buffer, maintain a pH close to neutral (pH 6-7.5) for optimal stability.
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Inert Atmosphere: For sensitive applications, purging the solution and the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidation.
Q3: I am observing unexpected peaks in my HPLC analysis of a stored solution. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. The formation of these degradants can be attributed to the stability issues mentioned in Q1. To identify the cause, you can perform a forced degradation study, which involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this molecule are not extensively documented, based on its structure (a biphenyl with a hydroxyl and a carboxylic acid group), the most probable degradation routes are:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures. This is often accelerated by light, heat, and the presence of metal ions.
-
Hydrolysis: Although the carboxylic acid group on a biphenyl ring is generally stable, under extreme pH and high temperatures, hydrolysis of related functional groups (if present as esters or amides in a formulation) could occur.
-
Photodegradation: Aromatic compounds can undergo various reactions upon exposure to UV light, including oxidation and bond cleavage.
Troubleshooting Guide: Stability Issues
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of compound concentration over time in solution. | Degradation due to improper storage (e.g., exposure to light, high temperature, or inappropriate pH). | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or below in amber vials. Use buffered solutions if pH stability is a concern. |
| Appearance of colored impurities in the solution. | Oxidation of the phenolic hydroxyl group. | Degas solvents before use. Store solutions under an inert atmosphere (nitrogen or argon). Avoid sources of metal ion contamination. |
| Inconsistent results in biological assays. | Degradation of the active compound, leading to lower effective concentrations. | Confirm the concentration and purity of the solution using a stability-indicating HPLC method before each experiment. |
| Precipitation of the compound from an aqueous solution. | Poor solubility, which can be exacerbated by changes in pH or temperature. | Ensure the pH of the buffer is within the optimal solubility range for the compound. Consider the use of co-solvents (e.g., a small percentage of DMSO or ethanol) if compatible with your experimental system. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Representative Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes representative quantitative data from a forced degradation study on this compound. Note that these are illustrative values based on the expected stability of phenolic compounds and should be confirmed by experimental data.
| Stress Condition | Parameter | % Degradation (Illustrative) | Number of Degradation Products Observed (Illustrative) |
| Acidic | 1 M HCl, 60°C, 24h | 12% | 2 |
| Alkaline | 1 M NaOH, 60°C, 24h | 25% | 3 |
| Oxidative | 3% H₂O₂, RT, 24h | 18% | 4 |
| Thermal | 80°C, 48h | 8% | 1 |
| Photolytic | UV light, 24h | 15% | 3 |
Visualizations
Caption: Workflow for conducting a forced degradation study.
Caption: Potential degradation pathways for the molecule.
References
Technical Support Center: Synthesis of 4'-Hydroxy-biphenyl-3-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important biphenyl derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction.
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of 3-bromobenzoic acid with 4-hydroxyphenylboronic acid in the presence of a base and a palladium catalyst.[1]
Q2: I am observing a low yield in my Suzuki coupling reaction. What are the potential causes and how can I optimize the reaction?
Low yields can be attributed to several factors. Here's a troubleshooting guide:
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen and can be deactivated. Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Base: The choice and amount of base are critical for the activation of the boronic acid. For substrates with acidic protons like 3-bromobenzoic acid, bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[1] The solubility of the base can also impact the reaction.
-
Poor Reagent Quality: The purity of the starting materials, especially the 4-hydroxyphenylboronic acid, is crucial. Impurities can interfere with the catalytic cycle.
-
Side Reactions: Unwanted side reactions such as protodeboronation or homocoupling of the starting materials can consume the reagents and lower the yield of the desired product.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is often necessary. A typical range for Suzuki couplings is 80-110 °C.[2]
Q3: What are the most common side products I should expect in this synthesis?
The primary side products in the Suzuki coupling synthesis of this compound are typically:
-
Homocoupling Products: This results in the formation of biphenyl-3,3'-dicarboxylic acid (from the coupling of two molecules of 3-bromobenzoic acid) and 4,4'-dihydroxybiphenyl (from the coupling of two molecules of 4-hydroxyphenylboronic acid). The presence of oxygen can exacerbate the formation of these byproducts.
-
Protodeboronation Product: The 4-hydroxyphenylboronic acid can react with residual water or acidic protons in the reaction mixture, leading to the formation of phenol. This is more likely with electron-rich boronic acids and under prolonged heating.[3]
-
Dehalogenated Product: 3-Bromobenzoic acid can be reduced to benzoic acid under certain conditions.
Q4: How do the hydroxyl and carboxylic acid functional groups affect the Suzuki-Miyaura coupling reaction?
Both the hydroxyl (-OH) and carboxylic acid (-COOH) groups can influence the reaction:
-
Carboxylic Acid Group: Under the basic conditions of the Suzuki coupling, the carboxylic acid will be deprotonated to a carboxylate salt. This can affect the solubility of the starting material in organic solvents, potentially slowing down the reaction.[4] The carboxylate may also coordinate with the palladium catalyst, influencing its activity.[4]
-
Hydroxyl Group: The phenolic hydroxyl group is also acidic and will be deprotonated by the base. While generally well-tolerated in Suzuki couplings, its presence can sometimes lead to side reactions or affect catalyst performance.[5]
Q5: What is a recommended method for purifying the final product?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually cooled and diluted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.[1]
-
Extraction: The product, being a carboxylic acid, can be extracted into an aqueous basic solution (e.g., sodium bicarbonate). This separates it from neutral organic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to obtain a crystalline solid.
-
Column Chromatography: If significant impurities remain, column chromatography on silica gel using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) can be employed.[6]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling synthesis of biphenyl carboxylic acid derivatives. Note that specific yields for this compound may vary depending on the exact conditions used.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Aryl Halide | 3-Bromobenzoic acid | [1] |
| Boronic Acid | Arylboronic acids | [1] |
| Catalyst | [PdCl₂(NH₂CH₂COOH)₂] or Pd(PPh₃)₄ | [1] |
| Base | K₂CO₃ or K₃PO₄ | [1] |
| Solvent | Water or Toluene/Water mixture | [1] |
| Temperature | Room Temperature to 100 °C | [1] |
| Reaction Time | 1.5 - 24 hours | [1] |
Table 2: Expected Yields and Common Impurities
| Product | Typical Yield (%) | Common Impurities | Reference |
| Biphenyl Carboxylic Acids | 70 - 99% | Homocoupling products, Protodeboronation product, Starting materials | [6] |
| This compound | (Not specified, but expected to be in the higher range with optimization) | Biphenyl-3,3'-dicarboxylic acid, 4,4'-Dihydroxybiphenyl, Phenol, 3-Bromobenzoic acid, 4-Hydroxyphenylboronic acid | [3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling in Water at Room Temperature
This protocol is based on an environmentally friendly method using water as the solvent at ambient temperature.[1]
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
4-Hydroxyphenylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add 3-bromobenzoic acid, 4-hydroxyphenylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature for 1.5 - 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product will form.
-
Filter the precipitate and wash it thoroughly with distilled water.
-
The crude product can be further purified by recrystallization. For example, dissolving the precipitate in boiling water and filtering while hot can remove homocoupled byproducts.[4]
Protocol 2: Suzuki-Miyaura Coupling in a Biphasic Solvent System with Heating
This protocol describes a more traditional approach using a biphasic solvent system with heating.[1]
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
4-Hydroxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)
-
Toluene and Water (4:1 ratio) or Dioxane and Water (4:1 ratio)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, 4-hydroxyphenylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
Main Synthesis Pathway: Suzuki-Miyaura Coupling
Caption: Main synthesis pathway for this compound.
Common Side Reaction Pathways
Caption: Common side reactions in the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during Suzuki-Miyaura cross-coupling reactions, specifically addressing issues of low conversion and yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction shows low to no conversion of starting materials. What are the most common initial checks I should perform?
A1: When facing low or no conversion, a systematic check of your reagents and reaction setup is the first crucial step.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Reagent Quality: The stability of boronic acids is a very common reason for low yields.[2] They can undergo protodeboronation or form unreactive boroxines. Check the purity of your boronic acid by NMR. The reactivity of the organohalide is also critical, with the general trend being I > Br > OTf >> Cl.[1]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst and promote side reactions like homocoupling.[1] Ensure your base is of high purity and is appropriate for your substrate and solvent system.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
Q2: How do I know if my palladium catalyst is inactive, and what can I do about it?
A2: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient. To test the activity of your catalyst, you can run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene. If this reaction also fails, your catalyst is likely inactive. For more robust and reproducible results, consider using modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, which are designed for clean and efficient generation of the active Pd(0) species.[3]
Q3: My boronic acid might be decomposing. How can I check this and what can I do to prevent it?
A3: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines).[2] You can check the purity and stability of your boronic acid using ¹H NMR spectroscopy by monitoring the disappearance of the boronic acid signal and the appearance of signals from degradation products over time.[4] To improve stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[2] Milder reaction conditions (lower temperature, weaker base) and shorter reaction times can also minimize decomposition.[1]
Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling.[1] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for prevention. Using a Pd(0) source directly, rather than a Pd(II) precatalyst, can also help minimize this side reaction.
Q5: My reaction is not going to completion, and I'm left with unreacted starting materials. What can I do to improve the conversion?
A5: Incomplete conversion can be due to several factors:
-
Insufficient Catalyst or Ligand: Ensure an appropriate catalyst loading (typically 0.5-5 mol%) and ligand-to-palladium ratio (often 1:1 to 2:1).
-
Suboptimal Base: The base must be strong enough and sufficiently soluble to activate the boronic acid for transmetalation. Screening different bases can be beneficial.[5]
-
Inappropriate Temperature: Suzuki reactions are often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.[5] However, excessively high temperatures can lead to reagent decomposition.[6]
-
Poor Solvent Choice: The solvent needs to solubilize all reaction components and stabilize the catalytic species. Common solvents include toluene, dioxane, and THF, often with a small amount of water.[2]
Troubleshooting Guide: A Systematic Approach
When encountering low conversion, a logical and systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issues.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling reactions.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data on how different reaction parameters can affect the yield of Suzuki coupling reactions. Note that yields are highly substrate and condition-dependent, and these tables should be used as a general guide for optimization.
Table 1: Comparison of Yields with Different Bases
Reaction: 4-Bromotoluene + Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 98 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 96 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 85 |
| 6 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 90 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes.[5][7]
Table 2: Comparison of Catalyst System Performance
Reaction: 4-Chlorotoluene + Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 |
Data compiled and representative from multiple sources for comparison purposes.[3]
Table 3: Effect of Temperature on Yield
Reaction: Iodobenzene + 4-Methylphenylboronic Acid in high-pressure, high-temperature (HPHT) water
| Entry | Temperature (°C) | Pressure (MPa) | Residence Time (s) | Yield (%) |
| 1 | 50 | 16 | 24.4 | 38 |
| 2 | 100 | 16 | 24.4 | 65 |
| 3 | 150 | 16 | 24.4 | 88 |
| 4 | 200 | 16 | 24.4 | 98 |
| 5 | 225 | 16 | 24.4 | 95 |
Data adapted from a study on rapid Suzuki-Miyaura couplings.[6]
Experimental Protocols
Protocol 1: Catalyst Screening for a Suzuki-Miyaura Coupling Reaction
Objective: To identify the most effective palladium catalyst and ligand combination for a specific Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
A selection of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald precatalysts)
-
A selection of phosphine ligands (e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Array of reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
-
TLC plates and/or GC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and boronic acid/ester in the chosen anhydrous solvent.
-
Prepare a stock solution of the base.
-
-
Dispensing Reagents:
-
To each reaction vial containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar.
-
Add the stock solution of the substrates to each vial.
-
Add the base solution to each vial.
-
-
Reaction Setup:
-
Seal the vials and purge with an inert gas for 10-15 minutes.
-
Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions vigorously for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, take an aliquot from each vial, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by TLC or GC-MS to determine the relative conversion to the desired product.
-
Protocol 2: Monitoring Boronic Acid Stability by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the stability of a boronic acid under specific conditions.
Materials:
-
Boronic acid sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the boronic acid in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0). Identify the characteristic peaks of the boronic acid.
-
Stress Conditions (Optional): To test stability under reaction-like conditions, a small amount of base (e.g., a drop of NaOD in D₂O) can be added, or the sample can be heated.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour).
-
Data Analysis: Compare the integration of the characteristic boronic acid peaks to an internal standard or to the appearance of new peaks corresponding to decomposition products (e.g., the arene from protodeboronation). A decrease in the integral of the boronic acid signal over time indicates instability.
Protocol 3: General Procedure for Monitoring Reaction Progress by GC-MS
Objective: To monitor the consumption of starting materials and the formation of the product in a Suzuki coupling reaction over time.
Materials:
-
Reaction mixture
-
Quenching solution (e.g., water or a dilute acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
GC-MS vials
-
GC-MS instrument
Procedure:
-
Sampling: At various time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.
-
Extraction: Add the extraction solvent to the quenched mixture, vortex, and allow the layers to separate.
-
Drying: Transfer the organic layer to a new vial containing a small amount of drying agent (e.g., anhydrous Na₂SO₄).
-
Sample Preparation for GC-MS: Filter the dried organic solution into a GC-MS vial. Dilute if necessary.
-
Analysis: Inject the sample into the GC-MS. Monitor the disappearance of the peaks corresponding to the starting materials and the appearance of the peak for the desired product. The peak areas can be used to estimate the relative concentrations and calculate the percent conversion.[8]
Visualization of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle. Understanding these steps is crucial for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Challenges of 4'-Hydroxy-biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4'-Hydroxy-biphenyl-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a bifunctional molecule containing both a carboxylic acid and a phenolic hydroxyl group. Its biphenyl core contributes to its significant hydrophobicity, leading to poor solubility in aqueous solutions at neutral pH. The carboxylic acid and phenolic hydroxyl groups, however, allow for pH-dependent solubility. It is expected to be more soluble in alkaline conditions and in polar organic solvents.
Q2: In which common laboratory solvents is this compound likely to be soluble?
While specific quantitative solubility data for this compound is not extensively available in public literature, we can estimate its solubility based on its structure and data from similar compounds like 4-hydroxybiphenyl and biphenyl-4-carboxylic acid.
Table 1: Estimated Qualitative and Quantitative Solubility of this compound in Common Solvents at Room Temperature.
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility Range |
| Water (pH 7) | Very Poorly Soluble | < 0.1 mg/mL |
| Methanol | Soluble | 10 - 50 mg/mL |
| Ethanol | Soluble | 10 - 50 mg/mL |
| Acetone | Soluble | 10 - 50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 mg/mL |
| Dimethylformamide (DMF) | Very Soluble | > 100 mg/mL |
| Dichloromethane (DCM) | Sparingly Soluble | 1 - 10 mg/mL |
| Ethyl Acetate | Moderately Soluble | 5 - 20 mg/mL |
Q3: How does pH influence the aqueous solubility of this compound?
The aqueous solubility of this compound is highly dependent on pH due to its ionizable carboxylic acid and phenolic hydroxyl groups.
-
Acidic pH (below pKa of carboxylic acid): The compound will be in its neutral, protonated form, exhibiting very low aqueous solubility.
-
Neutral to Mildly Basic pH (above pKa of carboxylic acid, below pKa of phenol): The carboxylic acid group will be deprotonated to a carboxylate, which will increase aqueous solubility.
-
Basic pH (above pKa of phenol): Both the carboxylic acid and the phenolic hydroxyl group will be deprotonated, leading to the formation of a more highly charged and thus more water-soluble species.
Table 2: Predicted pH-Dependent Aqueous Solubility Profile of this compound.
| pH Range | Predominant Species | Predicted Aqueous Solubility |
| < 4 | Neutral | Very Low |
| 4 - 8 | Carboxylate | Moderate |
| > 9 | Carboxylate and Phenolate | High |
Troubleshooting Guides
Issue 1: Difficulty dissolving the compound in a desired solvent.
If you are facing challenges in dissolving this compound, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Compound precipitates out of solution upon standing or temperature change.
Precipitation can occur due to supersaturation, temperature fluctuations, or changes in solvent composition.
-
Temperature-Related Precipitation: If the compound was dissolved with heating, it might precipitate upon cooling. To address this, either maintain a higher temperature or find a solvent system in which the compound is soluble at room temperature.
-
Solvent Evaporation: If using a volatile solvent, evaporation can lead to precipitation. Ensure your container is well-sealed.
-
Supersaturation: If a supersaturated solution was formed, it is inherently unstable. Prepare a solution at a concentration known to be below the solubility limit at the desired temperature.
Experimental Protocols
Protocol 1: pH Adjustment for Aqueous Solubility Enhancement
This protocol describes how to increase the aqueous solubility of this compound by forming a salt.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the required volume of deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the compound completely dissolves. The pH of the final solution will likely be above 8.
-
Record the final pH and volume of the solution.
Protocol 2: Co-solvency for Enhanced Solubility
This method involves using a mixture of solvents to achieve higher solubility.
Materials:
-
This compound
-
Primary solvent (e.g., water or a non-polar organic solvent)
-
Co-solvent (e.g., ethanol, DMSO, or PEG 400)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired final concentration and total volume.
-
Based on preliminary tests, decide on a ratio of primary solvent to co-solvent (e.g., 90:10, 80:20).
-
First, attempt to dissolve the this compound in the co-solvent in a volumetric flask.
-
Once dissolved, slowly add the primary solvent while stirring to reach the final volume.
-
If precipitation occurs, try a higher proportion of the co-solvent.
Protocol 3: Surfactant-Mediated Solubilization
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.
Materials:
-
This compound
-
A suitable surfactant (e.g., Tween® 80, Polysorbate 20)
-
Aqueous buffer (at a pH where the compound is not fully soluble on its own, e.g., pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the surfactant in the aqueous buffer (e.g., 10% w/v).
-
Add the desired amount of this compound to the aqueous buffer.
-
While stirring, add the surfactant stock solution dropwise to the suspension.
-
Continue adding the surfactant until the solution becomes clear, indicating the compound has been solubilized within the micelles.
-
Note the final concentration of the surfactant required.
Protocol 4: Cyclodextrin-Based Inclusion Complexation
Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle
Procedure (Kneading Method):
-
Weigh molar equivalents of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting solid in an oven at 40-50 °C.
-
The resulting powder is the inclusion complex, which should have improved aqueous solubility. Test the solubility of this complex in water.
Signaling Pathways and Logical Relationships
The choice of solubility enhancement technique often depends on the intended application of the dissolved compound. The following diagram illustrates a decision-making process for selecting a suitable method.
Caption: Decision tree for selecting a solubility enhancement method based on application.
Technical Support Center: Degradation of 4'-Hydroxy-biphenyl-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for studying the degradation pathways of 4'-Hydroxy-biphenyl-3-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
| Problem | Possible Cause | Suggested Solution |
| No degradation of the target compound observed. | Inactive microbial culture or enzyme. | - Ensure the microbial strain used is known to degrade biphenyl or related aromatic compounds.[1][2][3] - Subculture the microorganisms to ensure they are in an active growth phase. - Check the viability of the enzyme preparation if using isolated enzymes. |
| Inappropriate culture conditions. | - Optimize pH, temperature, and aeration for the specific microbial strain. - Ensure essential nutrients are present in the medium.[4] | |
| Toxicity of the compound at the tested concentration. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. | |
| Inconsistent or irreproducible results. | Human error during sample preparation or analysis. | - If an experiment doesn't work once, repeat it to rule out simple mistakes before extensive troubleshooting.[5] - Use positive and negative controls to validate the experimental setup.[5] |
| Contamination of reagents or cultures. | - Use sterile techniques throughout the experiment. - Check all buffers and media for contamination.[5] | |
| Difficulty in identifying degradation intermediates. | Low concentration of intermediates. | - Optimize sampling time points to capture the peak concentration of transient metabolites. - Concentrate the sample extract before analysis. |
| Unsuitable analytical method. | - Use a combination of analytical techniques such as HPLC-DAD, GC-MS, and LC-MS for comprehensive metabolite identification.[6][7][8] - For GC-MS analysis, consider derivatization of polar metabolites to improve their volatility and detection.[6] | |
| Unexpected peaks in chromatograms. | Contamination from lab equipment or solvents. | - Run blank samples (solvent and media only) to identify background peaks. - Ensure all glassware and equipment are thoroughly cleaned. |
| Formation of abiotic degradation products. | - Run a control experiment without the microbial culture or enzyme to assess for any non-biological degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the likely aerobic degradation pathway for this compound?
A1: While the specific degradation pathway for this compound is not extensively documented, a probable pathway can be inferred from the known microbial degradation of biphenyl and its derivatives.[9][10] The degradation likely initiates with the dihydroxylation of the unsubstituted phenyl ring, followed by ring cleavage and subsequent metabolism to central metabolic intermediates.
A proposed pathway involves the following key steps:
-
Dioxygenation: A biphenyl dioxygenase attacks the unsubstituted ring (the one with the carboxylic acid group) to form a cis-dihydrodiol.
-
Dehydrogenation: The cis-dihydrodiol is dehydrogenated to form a dihydroxy-biphenyl derivative.
-
meta-Cleavage: The dihydroxylated ring undergoes meta-cleavage to form a yellow-colored ring fission product.
-
Further Degradation: The ring fission product is further metabolized through a series of hydrolytic and oxidative reactions to yield intermediates that can enter the Krebs cycle.
Q2: Which microorganisms are known to degrade biphenyl and its hydroxylated derivatives?
A2: Several bacterial genera have been identified with the ability to degrade biphenyl and its derivatives. These include Pseudomonas, Rhodococcus, Comamonas, Burkholderia, Acinetobacter, and Bacillus.[1][2][3][11][12][13] Strains like Pseudomonas testosteroni B-356 and Comamonas testosteroni TK102 have been specifically shown to metabolize hydroxybiphenyls.[3][7]
Q3: What are the key enzymes involved in the initial steps of biphenyl degradation?
A3: The initial steps of aerobic biphenyl degradation are catalyzed by a multi-component enzyme system known as the biphenyl dioxygenase (BPDO).[10] This is followed by the action of cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase, and 2,3-dihydroxybiphenyl 1,2-dioxygenase, which is responsible for the ring cleavage.[9][10]
Q4: How can I monitor the degradation of this compound and the formation of its metabolites?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust method for quantifying the disappearance of the parent compound and the appearance of metabolites.[6][7] For structural elucidation of unknown intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[6][8]
Experimental Protocols
Protocol 1: Lab-Scale Biodegradation Assay
This protocol outlines a general procedure for assessing the biodegradation of this compound by a microbial culture.
1. Materials:
-
Microbial strain capable of biphenyl degradation.
-
Minimal salts medium (MSM) appropriate for the selected strain.
-
Stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Sterile flasks or bioreactors.
-
Incubator shaker.
-
HPLC or GC-MS for analysis.
2. Procedure:
-
Prepare a fresh culture of the selected microbial strain in a suitable growth medium.
-
Inoculate sterile flasks containing MSM with the microbial culture to a starting OD600 of approximately 0.1.
-
Spike the cultures with this compound from the stock solution to the desired final concentration (e.g., 50-100 mg/L). Include an uninoculated control flask to monitor for abiotic degradation.
-
Incubate the flasks in a shaker at the optimal temperature and agitation speed for the microbial strain.
-
At regular time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw aliquots from each flask.
-
Prepare the samples for analysis by centrifuging to remove bacterial cells, followed by extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using HPLC or GC-MS to quantify the concentration of the parent compound and identify any metabolites.
Protocol 2: Analysis of Metabolites by HPLC
1. Instrumentation:
-
HPLC system with a C18 reverse-phase column.
-
Diode-Array Detector (DAD) or UV detector.
2. Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
3. Procedure:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Filter the extracted samples through a 0.22 µm syringe filter before injection.
-
Inject a standard volume (e.g., 20 µL) of the sample onto the HPLC column.
-
Monitor the absorbance at a wavelength where the parent compound and expected metabolites absorb (e.g., 254 nm).
-
Identify and quantify the parent compound by comparing its retention time and peak area to the calibration curve.
-
Tentatively identify metabolites by their retention times and UV-Vis spectra, and compare them to available standards if possible. For definitive identification, LC-MS is recommended.
References
- 1. Isolation of biphenyl and polychlorinated biphenyl-degrading bacteria and their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional analysis of potential polychlorinated biphenyl degrading bacterial strains from China | Brazilian Journal of Microbiology [elsevier.es]
- 3. researchgate.net [researchgate.net]
- 4. iwaponline.com [iwaponline.com]
- 5. youtube.com [youtube.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microbial degradation of biphenyl and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4'-Hydroxy-biphenyl-3-carboxylic acid and Other Biphenyl Derivatives for Researchers and Drug Development Professionals
An in-depth guide to the biological performance and mechanisms of a versatile scaffold in medicinal chemistry.
The biphenyl moiety is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[1] Its rigid, yet conformationally flexible, nature allows for precise interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide provides a comparative analysis of 4'-Hydroxy-biphenyl-3-carboxylic acid against other notable biphenyl derivatives, supported by experimental data to inform preclinical research and drug development.
Performance Comparison of Biphenyl Derivatives
The biological activity of biphenyl derivatives is significantly influenced by the nature and position of substituents on the biphenyl core. Here, we compare the performance of this compound and its analogs in key biological assays.
Anti-inflammatory Activity
Inflammation is a critical physiological process, but its dysregulation is a hallmark of many chronic diseases. Biphenyl derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
While direct comparative data for this compound is limited in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, Diflunisal, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a biphenyl carboxylic acid derivative that demonstrates potent inhibition of COX enzymes. The inhibitory concentration (IC50) values for various biphenyl derivatives against COX-1 and COX-2 are presented in Table 1.
Table 1: Comparative Inhibitory Activity of Biphenyl Derivatives against Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 (µM) | Reference |
| Rofecoxib | COX-1 | >50 | [2] |
| COX-2 | 0.018 | [2] | |
| Celecoxib | COX-1 | 15 | |
| COX-2 | 0.04 | ||
| Diflunisal | COX-1 & COX-2 | Varies | [1] |
Note: Data for this compound is not currently available in the cited literature. The presented data is for structurally related compounds to provide a comparative context.
Antioxidant Activity
The ability of a compound to neutralize reactive oxygen species (ROS) is a key measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant capacity.
Studies on hydroxylated biphenyls have shown that the position and number of hydroxyl groups significantly impact their antioxidant activity. While specific DPPH assay results for this compound were not found, the general structure-activity relationship suggests that the presence of the hydroxyl group would confer antioxidant properties. For comparison, Table 2 includes DPPH scavenging activities of other phenolic compounds.
Table 2: DPPH Radical Scavenging Activity of Phenolic Compounds
| Compound | IC50 (µg/mL) | Reference |
| Chloroform fraction of Argemone mexicana | 26.12 | [3] |
| Ascorbic Acid (Standard) | Varies | [4] |
Note: This table provides context for antioxidant activity of phenolic compounds. Data for this compound is not currently available in the cited literature.
Anticancer Activity
The biphenyl scaffold is present in several anticancer agents. The cytotoxic effects of biphenyl derivatives are often evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
A recent study investigated a series of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives for their anti-tumor activities. While this is a different isomer, the results demonstrate the potential of this class of compounds. For example, one derivative (Compound S4) exhibited significant cytotoxicity against HCT-116 colorectal cancer cells, with an IC50 value comparable to the established drug, Erlotinib.[5]
Table 3: Cytotoxic Activity of Biphenyl Carboxylic Acid Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Biphenyl Carboxylic Acid Derivative 3j | MCF-7 | 9.92 ± 0.97 | [1] |
| MDA-MB-231 | 9.54 ± 0.85 | [1] | |
| Biphenyl Carboxylic Acid Derivative 3a | MCF-7 | 10.14 ± 2.05 | [1] |
| MDA-MB-231 | 10.78 ± 2.58 | [1] | |
| Tamoxifen (Standard) | MCF-7 & MDA-MB-231 | Not specified | [1] |
Note: The compounds listed are derivatives of biphenyl carboxylic acid, but not this compound itself. This data is presented to illustrate the potential of this chemical class.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological performance of biphenyl derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (biphenyl derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a specific volume of the test compound or control to the wells of a 96-well plate.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory response.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds
-
Positive control (e.g., Indomethacin, Celecoxib)
-
Detection system to measure prostaglandin production (e.g., EIA kit)
Procedure:
-
Pre-incubate the COX enzyme with the test compound or vehicle at 37°C for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction.
-
Measure the amount of prostaglandin E2 (PGE2) produced using an appropriate method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition of COX activity for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Test compounds
-
Positive control (e.g., Doxorubicin)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
Biphenyl derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anti-inflammatory Signaling
The anti-inflammatory effects of many biphenyl derivatives are attributed to their ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.
References
- 1. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in A431 cells via ROS generation and p53-mediated pathway by chloroform fraction of Argemone mexicana (Pepaveraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [journals.eco-vector.com]
- 6. In silico exploration of hydroxylated polychlorinated biphenyls as estrogen receptor β ligands by 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4'-Hydroxy-biphenyl-3-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of 4'-Hydroxy-biphenyl-3-carboxylic acid and its positional isomers, summarizing available data and outlining key experimental methodologies.
Summary of Biological Activity
Limited quantitative data exists for a direct comparison of all isomers. However, qualitative descriptions and data from studies on derivatives suggest that the positioning of the hydroxyl and carboxylic acid groups on the biphenyl scaffold significantly influences their biological effects.
One isomer, 3'-Hydroxy-biphenyl-3-carboxylic acid , has been described as a mitochondrial membrane depolarizing agent with potential anticancer and antiviral activities.[1] Studies on derivatives of 4'-Hydroxybiphenyl-4-carboxylic acid indicate its promise as a scaffold for anticancer drugs, particularly as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis, is a known target for various biphenyl compounds.[3][4] While direct inhibition of STAT3 by the specific isomers of this compound has not been extensively documented, it represents a plausible mechanism of action for their potential anticancer effects.
Comparative Data on Anticancer Activity
The following table summarizes the available, albeit limited, quantitative data on the anticancer activity of derivatives of a 4'-Hydroxy-biphenyl-carboxylic acid isomer. This data is presented to illustrate the potential of this class of compounds, though direct comparison between the parent isomers is not yet possible.
| Compound Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| A derivative of 4'-hydroxybiphenyl-4-carboxylic acid (Compound S4) | HCT-116 | Cytotoxicity Assay | Comparable to Erlotinib | [2] |
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the biological activity of these compounds are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (isomers of this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This assay determines if the compounds can inhibit the activation of the STAT3 signaling pathway.
Procedure:
-
Cell Treatment: Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are treated with the test compounds for a specified time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-STAT3 band intensity relative to total STAT3 indicates inhibition.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the STAT3 signaling pathway, a potential target for biphenyl carboxylic acid isomers, and a typical experimental workflow for assessing anticancer activity.
References
- 1. biosynth.com [biosynth.com]
- 2. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [innoscience.ru]
- 3. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4'-Hydroxy-biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4'-Hydroxy-biphenyl-3-carboxylic acid. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control. This document outlines the most common and effective methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—and presents their performance characteristics based on established validation principles.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of small organic molecules similar to this compound. The data presented is representative of what can be expected from a fully validated method.
Table 1: Performance Characteristics of a Representative HPLC-UV Method
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | Demonstrated by peak purity and resolution from interferences |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate |
Table 2: Performance Characteristics of a Representative LC-MS/MS Method
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 1000 ng/mL (R² > 0.998) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Specificity | High, based on specific precursor-to-product ion transitions |
| Robustness | Consistent performance with minor variations in chromatographic conditions |
Table 3: Performance Characteristics of a Representative GC-MS Method (with derivatization)
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 500 ng/mL (R² > 0.997) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (% RSD) | < 10.0% |
| Specificity | High, based on mass spectral fragmentation patterns |
| Robustness | Sensitive to variations in derivatization and injection parameters |
Experimental Protocols: Detailed Methodologies
The following are detailed experimental protocols for the key analytical techniques. These protocols are based on established methods for the analysis of structurally related phenolic and carboxylic acid compounds.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : The UV detector is set to monitor the absorbance at the maximum wavelength of this compound.
-
Sample Preparation : Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile), filtered through a 0.45 µm filter, and injected into the HPLC system. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids or environmental samples.
-
Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A reversed-phase C18 or C8 column with smaller particle sizes (e.g., 50-100 mm x 2.1 mm, <2 µm) is commonly used for faster analysis.
-
Mobile Phase : A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like 0.1% formic acid or ammonium formate to improve ionization.
-
Ionization : ESI in negative ion mode is typically used for phenolic and carboxylic acid compounds.
-
Mass Spectrometry : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. For polar compounds like this compound, a derivatization step is usually required to increase volatility and thermal stability.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless injection is commonly used for trace analysis.
-
Derivatization : A common derivatization agent for carboxylic acids and phenols is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The sample is heated with the reagent to form the trimethylsilyl derivative.
-
Mass Spectrometry : The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the validation of these analytical methods and a decision-making process for method selection.
Caption: General Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
Spectroscopic Analysis for the Structural Confirmation of 4'-Hydroxy-biphenyl-3-carboxylic Acid: A Comparative Guide
Introduction
The unequivocal structural confirmation of a synthesized or isolated compound is a critical step in chemical research and drug development. Spectroscopic techniques are fundamental to this process, each providing unique pieces of information that, when combined, create a detailed structural picture. This guide provides a comparative analysis of the expected spectroscopic data for 4'-Hydroxy-biphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and material science. Due to the limited availability of published experimental spectra for this specific compound, this guide will compare its predicted spectroscopic features with the known data of closely related structural analogs: 4-hydroxybiphenyl and 3-phenylbenzoic acid.
Predicted and Comparative Spectroscopic Data
The structure of this compound contains key functional groups and structural motifs—a carboxylic acid, a phenol, and a biphenyl core—that give rise to characteristic spectroscopic signals. The following tables summarize the predicted data for our target compound and compare it with the experimental data of its analogs.
Table 1: Predicted vs. Comparative Infrared (FTIR) Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for 4-Hydroxybiphenyl | Reported Wavenumber (cm⁻¹) for 3-Phenylbenzoic acid |
| Phenolic O-H | Stretch, broad | 3400-3200 | ~3350 | - |
| Carboxylic Acid O-H | Stretch, very broad | 3300-2500 | - | 3300-2500 |
| Aromatic C-H | Stretch | 3100-3000 | 3050-3000 | 3100-3000 |
| Carboxylic Acid C=O | Stretch | ~1700-1680 | - | ~1690 |
| Aromatic C=C | Stretch | 1610, 1580, 1500 | 1600, 1500 | 1600, 1580, 1480 |
| C-O | Stretch | 1300-1200 | ~1250 | 1300-1200 |
| O-H | Bend | 1440-1395, 950-910 | Not specified | 1420, 920 |
Table 2: Predicted vs. Comparative ¹H NMR Spectroscopy Data (in DMSO-d₆, δ in ppm)
| Proton(s) | Predicted Chemical Shift (δ) for this compound | Reported Chemical Shift (δ) for 4-Hydroxybiphenyl | Reported Chemical Shift (δ) for 3-Phenylbenzoic acid |
| Carboxylic Acid -COOH | ~13.0 (s, 1H) | - | ~13.0 (s, 1H) |
| Phenolic -OH | ~9.5 (s, 1H) | ~9.5 (s, 1H) | - |
| Aromatic Protons | 8.2-7.0 (m, 8H) | 7.6-6.9 (m, 9H) | 8.2-7.4 (m, 9H) |
Table 3: Predicted vs. Comparative ¹³C NMR Spectroscopy Data (in DMSO-d₆, δ in ppm)
| Carbon(s) | Predicted Chemical Shift (δ) for this compound | Reported Chemical Shift (δ) for 4-Hydroxybiphenyl | Reported Chemical Shift (δ) for 3-Phenylbenzoic acid |
| Carboxylic Acid C=O | ~167 | - | ~167 |
| Aromatic C-O | ~157 | ~156 | - |
| Aromatic C (quaternary) | 142-128 | 140-128 | 141-128 |
| Aromatic C-H | 130-115 | 129-116 | 130-125 |
Table 4: Predicted vs. Comparative Mass Spectrometry Data
| Analysis | Predicted Value for this compound | Reported Value for 4-Hydroxybiphenyl | Reported Value for 3-Phenylbenzoic acid |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₂H₁₀O | C₁₃H₁₀O₂ |
| Molecular Weight | 214.22 g/mol | 170.21 g/mol | 198.22 g/mol |
| [M]⁺ (EI) | m/z 214 | m/z 170 | m/z 198 |
| [M-H]⁻ (ESI) | m/z 213 | m/z 169 | m/z 197 |
| Key Fragments (EI) | m/z 197 ([M-OH]⁺), m/z 169 ([M-COOH]⁺) | m/z 141, 115 | m/z 181 ([M-OH]⁺), m/z 152 ([M-COOH]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The solid sample is finely ground with KBr (potassium bromide) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.
-
Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to deduce the structure.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ionization source.
-
Ionization: Common ionization techniques include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: The molecular ion peak provides the molecular weight, and the fragmentation pattern gives clues about the structure of the molecule.
Visualizing the Workflow and Logic
Experimental Workflow for Structure Confirmation
The following diagram illustrates the typical workflow for the spectroscopic analysis of a compound like this compound.
Caption: Experimental workflow for spectroscopic structure confirmation.
Logical Relationship of Spectroscopic Data in Structure Elucidation
This diagram shows how the information from different spectroscopic techniques is integrated to confirm the final structure.
Caption: Logical integration of spectroscopic data for structure confirmation.
comparative study of synthesis methods for biphenyl carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
Biphenyl carboxylic acids are a pivotal structural motif in medicinal chemistry and materials science, lending unique pharmacological and physicochemical properties to a diverse array of molecules. The efficient and selective synthesis of these compounds is therefore a critical endeavor for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most prominent synthetic methodologies for accessing biphenyl carboxylic acids, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your specific research needs.
At a Glance: Comparison of Key Synthesis Methods
The following table summarizes the key quantitative aspects of the most common methods for synthesizing biphenyl carboxylic acids. The choice of method will ultimately depend on factors such as substrate scope, functional group tolerance, cost, and scalability.
| Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 80-98 | Room Temp. - 100 | 1 - 24 | Palladium | High yields, broad substrate scope, mild conditions, commercially available reagents. | Pre-functionalization of both coupling partners required, potential for palladium contamination. |
| Ullmann Reaction | 40-70 | 100 - 250 | 12 - 48 | Copper | Does not require pre-activated reagents like boronic acids. | Harsh reaction conditions, often requires stoichiometric copper, moderate yields. |
| Negishi Coupling | 70-90 | Room Temp. - 80 | 2 - 16 | Palladium or Nickel | High yields, good functional group tolerance. | Requires the preparation of air- and moisture-sensitive organozinc reagents. |
| Stille Coupling | 75-95 | 50 - 120 | 1 - 24 | Palladium | Excellent functional group tolerance, stable organotin reagents. | Toxicity of organotin reagents and byproducts is a major concern. |
| Gomberg-Bachmann Reaction | 20-50 | 0 - 40 | 1 - 6 | None (radical reaction) | Does not require a metal catalyst, simple starting materials. | Low to moderate yields, often produces side products, limited to certain substrates. |
| Direct C-H Arylation | 60-85 | 100 - 150 | 12 - 24 | Palladium | Atom-economical, avoids pre-functionalization of one coupling partner. | Can suffer from regioselectivity issues, often requires higher temperatures. |
In-Depth Analysis and Experimental Protocols
This section provides a more detailed examination of each synthetic method, including its mechanism, advantages, disadvantages, and a representative experimental protocol.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biaryls, including biphenyl carboxylic acids, due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1] The reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide (or triflate) with an aryl- or vinylboronic acid or ester.[2]
Advantages:
-
Excellent yields are often achieved.[1]
-
The reaction conditions are generally mild and tolerant of a wide variety of functional groups, including carboxylic acids.[3][4][5]
-
A vast array of boronic acids and their derivatives are commercially available.[2]
Disadvantages:
-
Both coupling partners require pre-functionalization (a halide/triflate and a boron-containing group).[2]
-
Residual palladium in the final product can be a concern, particularly for pharmaceutical applications.[2]
Experimental Protocol: Synthesis of 4'-Methylbiphenyl-4-carboxylic acid
To a solution of 4-bromobenzoic acid (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.02 mmol). The mixture is degassed and then heated at 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4'-methylbiphenyl-4-carboxylic acid.
Ullmann Reaction
Advantages:
-
Does not require the synthesis of organometallic reagents like boronic acids or organozincs.[6]
Disadvantages:
-
Requires harsh reaction conditions, including high temperatures.[7][8]
-
Often necessitates stoichiometric amounts of copper, leading to significant waste.[7]
-
Yields are generally moderate and can be inconsistent.[7]
Experimental Protocol: Synthesis of Biphenyl-4,4'-dicarboxylic acid
A mixture of 4-iodobenzoic acid (1.0 mmol) and activated copper powder (2.0 mmol) in N,N-dimethylformamide (DMF) (5 mL) is heated at 150 °C for 24 hours under a nitrogen atmosphere. After cooling, the reaction mixture is poured into a mixture of hydrochloric acid (1 M) and ice. The resulting precipitate is collected by filtration, washed with water, and then dissolved in aqueous sodium hydroxide. The solution is filtered to remove copper residues, and the filtrate is acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield biphenyl-4,4'-dicarboxylic acid.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[2] It is a powerful tool for the construction of C-C bonds and offers high yields and good functional group tolerance.[2]
Advantages:
-
Generally provides high yields of the desired biphenyl product.[2]
-
Tolerates a wide range of functional groups.[3]
Disadvantages:
-
Requires the preparation and handling of organozinc reagents, which are sensitive to air and moisture.[2]
Experimental Protocol: Synthesis of 4'-Cyanobiphenyl-4-carboxylic acid
To a solution of 4-iodobenzonitrile (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) at -78 °C. After stirring for 30 minutes, a solution of zinc chloride (1.2 mmol) in THF is added, and the mixture is allowed to warm to room temperature. In a separate flask, 4-bromobenzoic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and THF (5 mL) are combined. The freshly prepared organozinc solution is then transferred to this second flask via cannula. The reaction mixture is stirred at 60 °C for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give 4'-cyanobiphenyl-4-carboxylic acid.
Stille Coupling
The Stille coupling utilizes a palladium catalyst to couple an organic halide or triflate with an organotin compound.[2] This method is known for its excellent functional group tolerance and the stability of the organostannane reagents.[2]
Advantages:
-
Highly tolerant of a wide variety of functional groups.[2]
-
Organotin reagents are relatively stable and can be purified by chromatography.[2]
Disadvantages:
-
The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove completely from the final product.[2]
Experimental Protocol: Synthesis of 4'-Fluorobiphenyl-4-carboxylic acid
A mixture of 4-bromobenzoic acid (1.0 mmol), (4-fluorophenyl)tributylstannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol) in anhydrous toluene (10 mL) is degassed and heated to 110 °C for 16 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield 4'-fluorobiphenyl-4-carboxylic acid.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a classical method for the arylation of aromatic compounds via the decomposition of a diazonium salt. It proceeds through a radical mechanism and does not require a metal catalyst.[6]
Advantages:
-
Does not rely on transition metal catalysts.[6]
-
The starting materials, anilines, are often readily available.[6]
Disadvantages:
-
Typically gives low to moderate yields.[6]
-
The reaction can produce a mixture of isomers and other side products.[6]
-
The scope of the reaction is somewhat limited.[6]
Experimental Protocol: Synthesis of Biphenyl-4-carboxylic acid
To a stirred solution of 4-aminobenzoic acid (1.0 mmol) in a mixture of hydrochloric acid (2 mL) and water (5 mL) at 0 °C is added a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise. The resulting diazonium salt solution is then added slowly to a vigorously stirred, cooled (0 °C) mixture of benzene (10 mL) and a solution of sodium hydroxide (2.0 mmol) in water (5 mL). The reaction is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is acidified with hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol to give biphenyl-4-carboxylic acid.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly approach to biaryl synthesis.[9] This method involves the direct coupling of an aryl halide with an unactivated C-H bond of another aromatic ring, catalyzed by a palladium complex.[9]
Advantages:
-
Avoids the need for pre-functionalization of one of the aromatic coupling partners, reducing the number of synthetic steps.[9]
-
High atom economy.[9]
Disadvantages:
-
Controlling regioselectivity can be challenging.
-
Often requires higher reaction temperatures and specific directing groups.[9]
-
Substrate scope can be limited compared to traditional cross-coupling reactions.
Experimental Protocol: Synthesis of 2-(p-Tolyl)benzoic acid
A mixture of 2-bromobenzoic acid (1.0 mmol), toluene (5.0 mmol), palladium(II) acetate (0.05 mmol), tricyclohexylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylacetamide (DMAc) (5 mL) is heated at 120 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 2-(p-tolyl)benzoic acid.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction, providing a visual comparison of their core steps.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Gomberg-Bachmann reaction.
Conclusion
The synthesis of biphenyl carboxylic acids can be achieved through a variety of methods, each with its own set of advantages and limitations. The Suzuki-Miyaura coupling remains the gold standard for many applications due to its high yields and mild conditions. However, for specific substrates or when avoiding certain reagents is necessary, classical methods like the Ullmann and Gomberg-Bachmann reactions, or modern alternatives such as direct C-H arylation, offer valuable options. A thorough understanding of the nuances of each reaction, as outlined in this guide, will empower researchers to make informed decisions and efficiently achieve their synthetic goals.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
In Vitro Evaluation of 4'-Hydroxy-biphenyl-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro evaluation of 4'-hydroxy-biphenyl-carboxylic acid derivatives. Due to limited publicly available data specifically on 4'-Hydroxy-biphenyl-3-carboxylic acid derivatives, this document draws comparisons from closely related structural analogs, primarily 4'-Hydroxy-biphenyl-4-carboxylic acid derivatives and other substituted biphenyl carboxylic acids. The experimental data and protocols presented herein are derived from studies on these related compounds and serve as a foundational guide for the potential evaluation of 3-carboxylic acid isomers.
Comparative Performance of Biphenyl Carboxylic Acid Derivatives
The in vitro activity of 4'-hydroxy-biphenyl-carboxylic acid derivatives and their analogs has been predominantly investigated in the context of anticancer properties. Several studies have synthesized and evaluated these compounds, revealing their potential as inhibitors of key signaling pathways in cancer cell proliferation.
Notably, derivatives of the isomeric 4'-Hydroxy-biphenyl-4-carboxylic acid have been identified as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Allosteric inhibition presents a promising strategy to overcome the chemoresistance associated with traditional ATP-competitive inhibitors.[1][2]
The following table summarizes the in vitro cytotoxic activity of representative 4'-Hydroxy-biphenyl-4-carboxylic acid derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 4'-Hydroxy-biphenyl-4-carboxylic Acid Derivatives
| Compound | HCT-116 (Colon) | DLD-1 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| Compound S4 * | Comparable to Erlotinib | - | - | - | [1][2] |
| Compound 8 | - | 25.05 | 23.88 | 48.36 | [2] |
| Compound 9 | - | - | 37.67 | - | [2] |
| Compound 10 | - | 27.26 | 19.19 | - | [2] |
| Erlotinib (Control) | - | 13.86 | 36.41 | 87.34 | [2] |
Specific IC50 value not provided in the source, but cytotoxicity was stated to be comparable to Erlotinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols are based on the evaluation of 4'-Hydroxy-biphenyl-4-carboxylic acid derivatives and other biphenyl carboxylic acids and are applicable for the assessment of this compound derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, DLD-1, HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Erlotinib) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to investigate the mechanism of cell death induced by the compounds, specifically to determine if they induce apoptosis and cause cell cycle arrest.
Methodology:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and propidium iodide (PI). For cell cycle analysis, cells are treated with RNase A and stained with PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late apoptosis) are quantified.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Allosteric inhibition of the EGFR signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation.
References
A Comparative Guide to Carboxylic Acid Bioisosteres in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a cornerstone of molecular recognition in a vast number of pharmaceuticals. Its ability to act as a hydrogen bond donor and acceptor, along with its ionizable nature, makes it a frequent key player in drug-target interactions. However, the very properties that make it effective can also introduce challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1][2][3] Bioisosteric replacement of the carboxylic acid group is a powerful strategy to mitigate these liabilities while preserving or even enhancing therapeutic activity.[4][5][6]
This guide provides a comparative overview of common carboxylic acid bioisosteres, presenting quantitative data on their physicochemical properties, in vitro performance, and metabolic stability. Detailed experimental protocols for key assays are also provided to support the reproducibility of cited data.
Quantitative Comparison of Carboxylic Acid Bioisosteres
The selection of an appropriate bioisostere is a context-dependent decision, influenced by the specific target, the desired pharmacokinetic profile, and the overall molecular properties of the drug candidate.[2][3] The following tables summarize key quantitative data for some of the most widely used carboxylic acid bioisosteres.
| Bioisostere | Structure | pKa Range | logD7.4 Range | Key Features |
| Carboxylic Acid | -COOH | 4.2 - 4.7 | -1.65 to -0.49 | Parent functional group, strong hydrogen bonding, often ionized at physiological pH.[3][4] |
| Tetrazole | 4.5 - 4.9 | -1.5 to -1.02 | Similar acidity to carboxylic acids, metabolically more stable, can offer improved lipophilicity.[3][7] N-glucuronides are less reactive than acyl glucuronides.[7] | |
| Acyl Sulfonamide | 4.0 - 5.0 | -1.23 to -0.09 | Acidity is tunable by substituents. Generally more metabolically stable than carboxylic acids.[4][8] | |
| Hydroxamic Acid | 8.0 - 9.0 | ~0.71 | Less acidic than carboxylic acids, can act as a metal chelator. May be susceptible to hydrolysis.[1][9] | |
| Sulfonic Acid | -SO3H | < 2 | - | Strongly acidic, often used to increase water solubility.[4] |
Table 1: Physicochemical Properties of Common Carboxylic Acid Bioisosteres. This table provides a general comparison of the acidity (pKa) and lipophilicity (logD at pH 7.4) for common bioisosteres. The ranges are approximate and can vary significantly based on the molecular context.
| Bioisostere | Example Drug/Scaffold | Potency (IC50/Ki) vs. Carboxylic Acid Analog | Permeability (Papp) vs. Carboxylic Acid Analog | Metabolic Stability (t1/2 or CLint) vs. Carboxylic Acid Analog |
| Tetrazole | Losartan (Angiotensin II Antagonist) | Often equipotent or more potent.[3] | Can be lower despite higher lipophilicity, potentially due to a larger desolvation penalty.[10][11] | Generally more stable to metabolic degradation.[7][12] |
| Acyl Sulfonamide | CXCR2 Antagonists | Can be equipotent or more potent.[13] | Permeability can be moderate to high.[1][14] | Often shows enhanced metabolic stability.[15] |
| Hydroxamic Acid | MEK Inhibitors | Activity is highly context-dependent.[1][9] | Generally predicted to have higher permeability.[8] | Can be susceptible to hydrolysis in vivo.[9] |
| Sulfonic Acid | CCK-B Receptor Antagonist | Can lead to highly potent compounds.[9] | Lower permeability due to high polarity. | Generally metabolically stable. |
Table 2: In Vitro Performance Comparison of Carboxylic Acid Bioisosteres. This table presents a qualitative comparison of the biological performance of common bioisosteres relative to their corresponding carboxylic acid analogs, with examples.
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, the following are detailed methodologies for the key experiments cited.
Determination of pKa (UV-metric Method)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH. The UV-metric method is a high-throughput technique for pKa determination.[3][16]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a series of aqueous buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 3 to 12.
-
-
Sample Preparation in 96-Well Plate:
-
Add a fixed volume of the buffer solutions to the wells of a 96-well UV-transparent microplate.
-
Add a small, fixed volume of the compound's DMSO stock solution to each well to achieve a final concentration of 0.1-0.2 mM. The final DMSO concentration should be kept low (≤2% v/v) to minimize its effect on the pKa value.[16]
-
-
UV-Vis Spectrophotometry:
-
Measure the UV-Vis absorbance spectra for each well over a relevant wavelength range (e.g., 230–500 nm).
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against the pH of the buffer.
-
Fit the resulting data to a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[17]
-
Determination of Lipophilicity (Shake-Flask Method for logP/logD)
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's ADME properties. The shake-flask method is the traditional and most reliable method for its determination.[18][19][20]
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at the desired pH (e.g., 7.4 for logD7.4).
-
Saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Shake the vial vigorously for a set period (e.g., 30 minutes to 1 hour) to allow for equilibrium to be reached.[20]
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the logD value using the following equation: logD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer]).[6]
-
In Vitro Metabolic Stability (Microsomal Stability Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing an indication of its metabolic clearance.[13][21][22]
-
Preparation of Reagents:
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of e.g., 1 µM) with the liver microsomes in the reaction buffer at 37°C.[21]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) from the half-life and the protein concentration.[22]
-
In Vitro Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.[2][4][23]
-
Preparation of Plates:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.[24]
-
-
Assay Procedure:
-
Fill the wells of the acceptor plate with buffer solution (e.g., PBS at pH 7.4).
-
Add the test compound solution (dissolved in buffer, often with a small percentage of DMSO) to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[24]
-
-
Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using a standard equation that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Visualizations
Experimental Workflow for Bioisostere Comparison
Caption: A typical experimental workflow for comparing bioisosteres.
Bioisosteric Replacement and Target Interaction
Caption: Bioisosteric replacement preserving key interactions.
References
- 1. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Log D Measurement | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shake Flask LogD | Domainex [domainex.co.uk]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Head-to-Head Battle: EGFR Allosteric Inhibitors Versus ATP-Competitive Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The epidermal growth factor receptor (EGFR) remains a critical target in oncology, with inhibitors of its tyrosine kinase activity forming the backbone of treatment for many cancers, particularly non-small cell lung cancer (NSCLC). For years, the landscape has been dominated by ATP-competitive inhibitors. However, the emergence of acquired resistance has driven the development of a new class of molecules: allosteric inhibitors. This guide provides an objective, data-driven comparison of these two classes of EGFR inhibitors, offering insights into their distinct mechanisms, efficacy, resistance profiles, and selectivity, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between allosteric and ATP-competitive EGFR inhibitors lies in their binding site and mechanism of action.
ATP-competitive inhibitors function by directly competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR.[1][2] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive cell proliferation and survival.[1] First, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs) fall into this category.[3][4]
Allosteric inhibitors , in contrast, bind to a distinct pocket on the EGFR kinase domain, separate from the ATP-binding site.[3][5] This binding event induces a conformational change in the receptor, which in turn inhibits its kinase activity.[5] This non-competitive mechanism means they do not directly compete with the high intracellular concentrations of ATP.[6] A key advantage of this approach is the potential to inhibit EGFR mutants that have developed resistance to ATP-competitive drugs.[7][8]
Visualizing the Mechanisms
To illustrate these distinct inhibitory mechanisms and their impact on the EGFR signaling pathway, the following diagrams are provided.
Caption: The EGFR Signaling Pathway.
Caption: Mechanisms of EGFR Inhibition.
Performance and Efficacy: A Quantitative Comparison
The efficacy of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes representative IC50 values for different generations of ATP-competitive inhibitors and emerging allosteric inhibitors against wild-type (WT) EGFR and clinically relevant mutant forms.
| Inhibitor Class | Representative Inhibitor | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR T790M (IC50, nM) | EGFR C797S (IC50, nM) | Reference(s) |
| ATP-Competitive (1st Gen) | Gefitinib | ~1800 | ~20 | ~10 | >10000 | ~20 | [4][9] |
| Erlotinib | ~1000 | ~50 | ~20 | >10000 | ~50 | [4][9] | |
| ATP-Competitive (2nd Gen) | Afatinib | ~10 | ~0.5 | ~0.4 | ~10 | >1000 | [4][9] |
| ATP-Competitive (3rd Gen) | Osimertinib | ~500 | ~15 | ~12 | ~1 | >1000 | [3][4] |
| Allosteric | EAI045 | >25000 | - | - | ~24 | ~49 | [3][10] |
| JBJ-04-125-02 | - | - | - | - | Active | [7] | |
| JBJ-09-063 | - | Active in T790M and C797S models | Active in T790M and C797S models | Active | Active | [7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Selectivity and Off-Target Effects
A crucial aspect of any targeted therapy is its selectivity for the intended target over other cellular components, which often translates to a better safety profile.
ATP-competitive inhibitors , especially the earlier generations, can exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the human kinome.[11][12] This can lead to side effects such as skin rash and diarrhea.[13][14] Third-generation inhibitors like osimertinib were designed to have greater selectivity for mutant EGFR over wild-type, thereby reducing some of the on-target toxicities associated with inhibiting wild-type EGFR in normal tissues.[4]
Allosteric inhibitors are generally expected to have higher selectivity.[12][15] This is because allosteric sites are typically less conserved across different kinases compared to the highly conserved ATP-binding pocket.[16][17] The development of mutant-selective allosteric inhibitors, such as EAI045, which spare wild-type EGFR, is a significant step towards minimizing off-target effects.[10][18][19][20]
Resistance Profiles: The Evolving Challenge
The development of resistance is a major limitation of EGFR-targeted therapies. The mechanisms of resistance differ significantly between ATP-competitive and allosteric inhibitors.
ATP-competitive inhibitors primarily face resistance through on-target mutations within the ATP-binding pocket.[6] The most common resistance mechanism to first- and second-generation inhibitors is the T790M "gatekeeper" mutation.[6][21] Third-generation inhibitors were developed to overcome T790M, but resistance can still emerge, often through the C797S mutation, which prevents the covalent binding of these drugs.[6] Off-target resistance mechanisms, such as amplification of MET or HER2, can also occur.[21][22]
Allosteric inhibitors offer a promising strategy to overcome resistance to ATP-competitive inhibitors. Since they do not bind to the ATP pocket, they are unaffected by mutations like T790M and C797S.[7][8] However, resistance to allosteric inhibitors can still potentially develop through mutations in the allosteric binding site or through other bypass signaling pathways.[23]
Experimental Protocols: Key Methodologies
The characterization and comparison of EGFR inhibitors rely on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (e.g., Radiometric Assay)
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified EGFR kinase.
Protocol:
-
Reagents and Materials: Purified recombinant EGFR (wild-type or mutant), kinase buffer, [γ-³³P]ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), inhibitor compound, phosphocellulose paper, scintillation fluid, and a scintillation counter.
-
Procedure: a. Prepare serial dilutions of the inhibitor in DMSO. b. In a microplate, combine the purified EGFR kinase, kinase buffer, and the inhibitor at various concentrations. c. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³³P]ATP. e. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction by spotting the mixture onto phosphocellulose paper. g. Wash the paper extensively to remove unincorporated [γ-³³P]ATP. h. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation/Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cell lines expressing different EGFR variants.
Protocol:
-
Reagents and Materials: Cancer cell lines (e.g., PC-9 for EGFR ex19del, H1975 for L858R/T790M), cell culture medium, serum, inhibitor compound, CellTiter-Glo® Luminescent Cell Viability Assay reagent, and a luminometer.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the inhibitor. c. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator. d. Equilibrate the plate to room temperature. e. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. f. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for Phospho-EGFR
Objective: To determine the effect of an inhibitor on EGFR autophosphorylation in cells.
Protocol:
-
Reagents and Materials: Cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure: a. Culture cells and treat with the inhibitor at various concentrations for a specific time. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with the primary antibody overnight. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
Experimental Workflow Visualization
Caption: Workflow for EGFR Inhibitor Characterization.
Conclusion
Both allosteric and ATP-competitive inhibitors represent valuable tools in the fight against EGFR-driven cancers. ATP-competitive inhibitors have a proven clinical track record, but are often limited by acquired resistance. Allosteric inhibitors, with their distinct mechanism of action and potential for high selectivity, offer a promising avenue to overcome this resistance and provide new therapeutic options. The choice between these inhibitor classes will depend on the specific clinical context, including the patient's EGFR mutation status and prior treatment history. Continued research and head-to-head clinical comparisons will be crucial to fully elucidate the therapeutic potential of each approach and to develop rational combination strategies that can further improve patient outcomes.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discover.library.noaa.gov [discover.library.noaa.gov]
- 18. iris.unimore.it [iris.unimore.it]
- 19. researchgate.net [researchgate.net]
- 20. Investigating the Selectivity of Allosteric Inhibitors for Mutant T790M EGFR over Wild Type Using Molecular Dynamics and Binding Free Energy Calculations [iris.unimore.it]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Purity Analysis of 4'-Hydroxy-biphenyl-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the purity analysis of 4'-Hydroxy-biphenyl-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). It outlines a comparative methodology, potential impurities, and detailed experimental protocols to assess the quality of this compound from different sources or synthesis batches.
Introduction
This compound is a valuable building block in pharmaceutical and materials science research. Its purity is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide details a reversed-phase HPLC (RP-HPLC) method optimized for the separation of the parent compound from its potential process-related impurities and degradation products. Two alternative HPLC columns, a standard C18 and a Biphenyl phase column, are compared to provide a robust analytical approach.
Potential Impurities
The purity profile of this compound is largely dependent on its synthetic route. A common method for the synthesis of biphenyl compounds is the Suzuki-Miyaura coupling reaction. Based on this, potential impurities may include:
-
Starting Materials: Unreacted 3-bromobenzoic acid (or its ester) and 4-hydroxyphenylboronic acid (or its ester).
-
Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid and 4,4'-dihydroxybiphenyl, formed from the coupling of two molecules of the same starting material.
-
Dehalogenated Byproduct: 3-Carboxybiphenyl, resulting from the reduction of the bromo-substituent.
-
Isomeric Impurities: Positional isomers such as 3'-Hydroxy-biphenyl-3-carboxylic acid or 2'-Hydroxy-biphenyl-3-carboxylic acid, which can arise from impurities in the starting materials or side reactions.
-
Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
Comparative HPLC Methodology
To achieve a comprehensive purity assessment, two distinct reversed-phase HPLC columns are proposed for comparison: a traditional C18 column and a Biphenyl column. The Biphenyl column can offer alternative selectivity for aromatic compounds due to π-π interactions.
Table 1: Proposed HPLC Methods for Purity Analysis
| Parameter | Method A: C18 Column | Method B: Biphenyl Column |
| Column | C18, 5 µm, 4.6 x 250 mm | Biphenyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-31 min: 80-30% B, 31-35 min: 30% B | 0-5 min: 25% B, 5-25 min: 25-75% B, 25-30 min: 75% B, 30-31 min: 75-25% B, 31-35 min: 25% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Experimental Protocols
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare sample solutions from different batches or suppliers at the same concentration as the standard solution.
-
Impurity Spiking (Optional): If impurity standards are available, prepare a spiked sample solution containing the main component and known impurities at relevant concentrations to verify the separation capability of the method.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peaks.
Data Analysis
-
Identification: Identify the main peak of this compound in the sample chromatograms by comparing its retention time with that of the reference standard.
-
Purity Calculation: Calculate the purity of the samples using the area normalization method. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Comparative Data
The following table presents hypothetical data from the analysis of three different batches of this compound using the two proposed HPLC methods.
Table 2: Hypothetical Purity Analysis Data
| Sample | Method A (C18) - Purity (%) | Method B (Biphenyl) - Purity (%) | Number of Impurities Detected (Method A) | Number of Impurities Detected (Method B) |
| Batch 1 | 99.5 | 99.6 | 3 | 4 |
| Batch 2 | 98.8 | 98.9 | 5 | 6 |
| Batch 3 | 99.8 | 99.9 | 2 | 2 |
Note: The Biphenyl column (Method B) may resolve additional impurities not separated by the standard C18 column, providing a more accurate purity assessment.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the comparative purity analysis.
Caption: Workflow for the comparative HPLC purity analysis.
Caption: Logic for selecting the optimal HPLC method.
Conclusion
This guide provides a robust starting point for the HPLC purity analysis of this compound. The comparison of a standard C18 and a Biphenyl column allows for a more thorough evaluation of potential impurities. For definitive impurity identification and quantification, the use of commercially available reference standards or the isolation and characterization of unknown peaks by techniques such as mass spectrometry is recommended. The presented methodologies and data analysis framework will enable researchers to confidently assess the quality of their materials, leading to more reliable and reproducible scientific outcomes.
Comparative Analysis of the Cytotoxic Effects of Biphenyl Carboxylic Acid Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The cytotoxic effects of various biphenyl carboxylic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound ID | Derivative of | Cancer Cell Line | IC50 (µM) | Reference Compound |
| S4 | 4'-Hydroxybiphenyl-4-carboxylic acid | HCT-116 (Colorectal) | Comparable to Erlotinib | Erlotinib |
| 3a | Biphenyl carboxylic acid | MCF-7 (Breast) | 10.14 ± 2.05 | Tamoxifen |
| MDA-MB-231 (Breast) | 10.78 ± 2.58 | |||
| 3j | Biphenyl carboxylic acid | MCF-7 (Breast) | 9.92 ± 0.97 | Tamoxifen |
| MDA-MB-231 (Breast) | 9.54 ± 0.85 | |||
| 11 | Hydroxylated biphenyl | Melanoma | 1.7 ± 0.5 | Not specified |
| 12 | Hydroxylated biphenyl | Melanoma | 2.0 ± 0.7 | Not specified |
Table 1: Comparative cytotoxic activity of biphenyl carboxylic acid derivatives against various cancer cell lines.[1][2][3]
Mechanisms of Action
Studies on these biphenyl derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Compound S4 , a derivative of 4'-hydroxybiphenyl-4-carboxylic acid, was found to induce the intrinsic apoptotic pathway in HCT-116 cells.[1] Furthermore, it caused cell cycle arrest at the G2/M phase.[1] The proposed mechanism of action is through the allosteric inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
-
Compounds 11 and 12 , two novel hydroxylated biphenyls, also demonstrated the ability to induce apoptosis in melanoma cells, which was confirmed by annexin V and TUNEL assays.[3] Western blot analysis revealed caspase activation and PARP cleavage, key markers of apoptosis.[3] Similar to compound S4, these compounds also led to cell cycle arrest at the G2/M transition.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of these biphenyl carboxylic acid derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., biphenyl carboxylic acid derivatives 3a and 3j) and a standard reference like Tamoxifen for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cancer cells (e.g., melanoma cells) are treated with the test compounds (e.g., compounds 11 and 12) at their respective IC50 concentrations for a defined period.[3]
-
Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cancer cells (e.g., HCT-116 or melanoma cells) are treated with the test compounds (e.g., S4, 11, or 12).[1][3] After treatment, the cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Biphenyl Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Biphenyl scaffolds have emerged as a promising class of compounds in the pursuit of novel anti-inflammatory agents. Their structural motif is present in a number of established non-steroidal anti-inflammatory drugs (NSAIDs) and a growing number of investigational molecules. This guide provides a comparative analysis of the anti-inflammatory properties of various biphenyl compounds, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key assays are presented to facilitate reproducibility and further research.
Data Presentation: Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of selected biphenyl compounds is summarized in the tables below. These compounds have been evaluated for their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Biphenyl Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzimidazole-Biphenyl Derivative (7o) | - | 16.55 ± 0.23 | - | [1] |
| Benzimidazole-Biphenyl Derivative (7i) | - | 16.87 ± 0.80 | - | [1] |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | 19.5 | 0.29 | 67.24 | |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 | |
| 1,5-diarylpyrazole (PYZ16) | 5.58 | 0.52 | 10.73 | [2] |
| Dihydropyrazole sulfonamide (PYZ20) | >100 | 0.33 | >303 | [3] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Table 2: Inhibition of Pro-inflammatory Markers by Honokiol and Magnolol
| Compound | Assay | Cell Line | Stimulant | Concentration | % Inhibition | Reference |
| Honokiol | IL-1β Secretion | Human Neutrophils | LPS | - | Significant | [4] |
| Magnolol | IL-1β Secretion | Human Neutrophils | LPS | - | Significant | [4] |
| Magnolol | IL-8 Secretion | Human Neutrophils | LPS | 12.5 µM | 47.14% | [4] |
| Magnolol | TNF-α Secretion | Human Neutrophils | LPS | 12.5 µM | 82.41% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Anti-Inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[5][6]
-
Animals: Male Wistar rats (180-250 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[7]
-
Treatment: Test compounds or a reference drug (e.g., indomethacin, 5 mg/kg) are administered intraperitoneally 30 minutes before the carrageenan injection.[7] A control group receives the vehicle only.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[5][7]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.
In Vitro Anti-Inflammatory Activity
2. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.[8]
-
Materials: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme, assay buffer, and a detection system (e.g., colorimetric or fluorometric).
-
Procedure:
-
In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added.
-
Various concentrations of the test compound or vehicle (DMSO) are added to the wells and incubated for approximately 15 minutes at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The plate is incubated for a specific time (e.g., 10 minutes) at 37°C.
-
The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is measured using a suitable detection method, such as an ELISA.[9]
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
3. Inhibition of Pro-inflammatory Cytokines and Nitric Oxide in Macrophages
This assay measures the effect of compounds on the production of inflammatory mediators in cultured macrophages.[10]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
RAW 264.7 cells are seeded in 24-well or 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound or vehicle for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
The cells are incubated for 24 hours.
-
The cell culture supernatant is collected.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.[10]
-
Cytokines (TNF-α, IL-6, IL-1β): The concentration of these cytokines in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.[10]
-
-
Data Analysis: The percentage inhibition of NO and cytokine production for each concentration of the test compound is calculated compared to the LPS-stimulated vehicle control. IC50 values can be determined from dose-response curves.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many biphenyl compounds are mediated through the modulation of key intracellular signaling pathways.
Key Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating the expression of pro-inflammatory genes. Biphenyl compounds like honokiol have been shown to exert their anti-inflammatory effects by inhibiting these pathways.
General Experimental Workflow
The screening and evaluation of biphenyl compounds for anti-inflammatory properties typically follow a structured workflow, from initial in vitro screening to in vivo validation.
References
- 1. Design and Synthesis of New Benzimidazole-Biphenyl Scaffolds as Anti-Inflammatory, Antioxidant Agents and Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aalto.fi [research.aalto.fi]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Honokiol and Magnolol: Insights into Their Antidermatophytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4'-Hydroxy-biphenyl-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4'-Hydroxy-biphenyl-3-carboxylic acid, aligning with general laboratory safety and environmental regulations.
I. Hazard Identification and Waste Classification
Before disposal, it is imperative to understand the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not identified, its structural components—a biphenyl group and a phenolic hydroxyl group—suggest it should be handled as a hazardous waste.
Key Hazard Considerations:
-
Irritant: Similar phenolic and carboxylic acid compounds are known to be irritants to the skin, eyes, and respiratory system.[1]
-
Environmental Hazard: Biphenyl and phenolic compounds can be toxic to aquatic life.[2] Therefore, this chemical should not be disposed of down the drain or in regular trash.[3][4][5]
Based on these characteristics, this compound waste must be classified as hazardous chemical waste.[6]
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.[7][8]
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7][9]
-
The container should be made of a material compatible with the chemical.[8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can react violently or produce toxic gases.[8]
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and weighing paper contaminated with this compound should be collected in a separate, sealed container labeled as hazardous waste.[5]
-
For chemically contaminated sharps like needles or broken glass, use a designated, puncture-resistant sharps container.[7][10]
-
-
Solutions:
III. Labeling and Storage
Accurate and clear labeling is a critical compliance and safety requirement.[9]
-
Labeling: All waste containers must be affixed with a hazardous waste label as soon as the first drop of waste is added. The label should clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
-
Keep waste containers securely closed except when adding waste.[3][9]
-
Ensure secondary containment is used to prevent spills.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][11]
-
IV. Disposal Procedure
The final disposal of this compound must be handled by a licensed professional waste disposal service.[12]
-
Request Pickup: Once the waste container is full (typically no more than 90% capacity), submit a hazardous waste pickup request to your institution's EHS office.[3][5]
-
Incineration: The preferred method for the disposal of phenolic and biphenyl compounds is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][4][6]
-
Do Not:
V. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[1]
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4][6]
-
Cleanup: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. youtube.com [youtube.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. capotchem.com [capotchem.com]
Essential Safety and Operational Guide for Handling 4'-Hydroxy-biphenyl-3-carboxylic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Hydroxy-biphenyl-3-carboxylic acid. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment Summary
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended) | ASTM D6978[3][4] |
| Polyethylene-coated polypropylene or similar impermeable disposable gown | N/A | |
| Respiratory Protection | NIOSH-approved N95 dust mask (for low dust conditions) | NIOSH approved[3] |
| Full face-piece respirator with pre-filter (for high dust/aerosol potential) | NIOSH approved[3] |
Experimental Protocol: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
1. Donning Sequence:
- Gown: Select a disposable, impermeable gown. Ensure it is fastened securely at the back.
- Respiratory Protection: If required, perform a fit test for your respirator. Position the respirator over your nose and mouth, and secure the straps. For N95 masks, mold the nosepiece to your face.
- Eye/Face Protection: Put on safety goggles or a face shield. Ensure a snug fit.
- Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don a second pair of gloves over the first, extending the cuffs over the gown's sleeves.
2. Doffing Sequence (to be performed in a designated area):
- Outer Gloves: Remove the outer pair of gloves. Peel them off by turning them inside out, without touching the exterior with your bare hands. Dispose of them in the designated hazardous waste container.
- Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
- Eye/Face Protection: Remove goggles or face shield from the back to the front and place them in a designated area for decontamination.
- Respiratory Protection: Remove the respirator without touching the front. Dispose of it (if disposable) or place it in the designated area for cleaning and storage.
- Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
- Hand Hygiene: Immediately wash your hands thoroughly with soap and water[2].
PPE Selection Workflow
The selection of appropriate PPE is contingent on the specific laboratory procedure and the potential for exposure. The following diagram illustrates the decision-making process.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Use this compound only in a well-ventilated area, preferably within a chemical fume hood[2].
-
Avoid creating dust when handling the solid form[2].
-
Wash hands thoroughly after handling and before eating, drinking, or smoking[5].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2].
-
Keep away from strong oxidizing agents[2].
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE (including respiratory protection), sweep up the spilled solid material. Avoid generating dust.
-
Collect the material into a suitable, labeled container for disposal[2].
-
Clean the affected area thoroughly.
Disposal Plan:
-
All waste material containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations[2].
-
Do not mix with other waste. Leave chemicals in their original containers whenever possible[6].
-
Contaminated PPE should be disposed of as hazardous waste.
References
- 1. This compound | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. publications.ashp.org [publications.ashp.org]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
